Boc-Asp-OH
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286262 | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-67-5 | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH)
Introduction
N-tert-Butoxycarbonyl-L-aspartic acid, commonly referred to as this compound, is a pivotal derivative of the nonessential amino acid L-aspartic acid.[1] It serves as a fundamental building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical research. The strategic attachment of a tert-butoxycarbonyl (Boc) protecting group to the alpha-amino terminus enhances the compound's stability and solubility, making it an ideal intermediate for the synthesis of complex peptides and proteins.[2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Its key physical and chemical data are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2][] |
| Melting Point | 111-128 °C | [1][2][4] |
| Solubility | Soluble in water, ethanol, and acetic acid. | [4] |
| Optical Rotation | [α]20/D = -4 to -7.3º (c=1-2 in MeOH or DMF) | [2][5] |
| Density | ~1.33 g/cm³ | [][4] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 13726-67-5 | [4][6][7] |
| Molecular Formula | C₉H₁₅NO₆ | [2][6][7] |
| Molecular Weight | 233.22 g/mol | [6][7][8] |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | [7][8] |
| InChI Key | KAJBMCZQVSQJDE-YFKPBYRVSA-N | [5][7][8] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [5][8] |
Table 3: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (600 MHz, DMSO-d6) | δ 1.38 (s, 9H), 2.51-2.55 (m, 1H), 2.65-2.69 (m, 1H), 4.24-4.28 (m, 1H), 7.05-7.07 (d, 1H, J = 12 Hz), 12.5 (s, 2H) | [1] |
| Infrared (IR) | The IR spectrum of a carboxylic acid like this compound is characterized by a broad O-H stretching band from approximately 3500 to 2500 cm⁻¹, a C=O stretching peak between 1730 and 1700 cm⁻¹, a C-O stretch between 1320 and 1210 cm⁻¹, and a broad O-H wagging peak around 960 to 900 cm⁻¹. | [9] |
Experimental Protocols and Applications
This compound is a cornerstone in modern peptide synthesis, primarily utilized in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS).[10] Its structure allows for selective modifications, enabling the creation of tailored compounds with specific biological activities.[2]
Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc group serves as a temporary protecting group for the N-terminus of the aspartic acid. This protection is crucial as it prevents the reactive amino group from participating in unwanted side reactions during the peptide coupling step.[10]
Workflow for Boc-SPPS using this compound:
-
Deprotection: The Boc group is removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amine.[10]
-
Coupling: The newly exposed amine is then coupled with the next Nα-protected amino acid in the sequence.[10]
-
Side-Chain Protection: The carboxylic acid group in the side chain of aspartic acid must also be protected (e.g., as a benzyl or cyclohexyl ester) to prevent it from reacting. This side-chain protecting group must be stable during the repeated acidic cleavage of the Nα-Boc group.[10]
-
Final Cleavage: At the end of the synthesis, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed, often with a strong acid like hydrogen fluoride (HF).[10]
Boc Group Deprotection
The removal of the Boc protecting group is a critical step in peptide synthesis. It is an acid-labile group, readily cleaved by acids like trifluoroacetic acid (TFA) to yield a free amine, isobutylene, and carbon dioxide.
Synthesis of this compound
The manufacturing process for this compound typically involves the reaction of L-aspartic acid with a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tert-butyl carbamate, in the presence of a suitable catalyst and solvent like dichloromethane.[4]
Quality Control and Characterization
The purity of this compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and titration.[2][11] The identity and structure are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Logical Relationships of Properties
The chemical properties of this compound are interconnected and dictate its primary applications, especially in peptide synthesis.
Safety and Handling
This compound is classified as causing serious eye irritation (H319).[12] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tightly fitting safety goggles.[12]
-
Handling: Avoid dust formation and contact with skin and eyes. Ensure adequate ventilation.[12]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. For skin contact, remove contaminated clothing and wash.[12]
-
Storage: Store in a cool, dry place, typically at 0-8 °C.[2]
Conclusion
N-tert-Butoxycarbonyl-L-aspartic acid (this compound) is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties, particularly the acid-labile Boc protecting group, allow for the controlled and sequential synthesis of complex peptides. This technical guide provides researchers and drug development professionals with the core data and methodologies required for the effective use of this versatile compound in their synthetic endeavors.
References
- 1. This compound | 13726-67-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Boc-L-Aspartic Acid, N-(tert-Butoxycarbonyl)-L-aspartic Acid (this compound) BP EP USP CAS 13726-67-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. This compound 99 13726-67-5 [sigmaaldrich.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. N-Boc-L-aspartic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. N-(tert-butoxycarbonyl)-L-aspartic acid | C9H15NO6 | CID 99718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. This compound | 13726-67-5 | Benchchem [benchchem.com]
- 11. N-Boc-L-aspartic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-aspartic acid (Boc-Asp-OH), a critical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines its chemical structure, molecular weight, physical properties, and detailed experimental protocols for its synthesis and application.
Core Concepts: Molecular Structure and Properties
This compound is a derivative of the non-essential amino acid L-aspartic acid.[1] The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is crucial for preventing unwanted side reactions during peptide synthesis.[2] This protecting group can be readily removed under acidic conditions.[2]
Chemical Structure:
The structure of this compound consists of an L-aspartic acid core with a Boc protecting group attached to the nitrogen atom.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Weight | 233.22 g/mol | [3][4][5][6] |
| Molecular Formula | C₉H₁₅NO₆ | [2][3] |
| CAS Number | 13726-67-5 | [3][5][6] |
| Melting Point | 116-118 °C | [6][7] |
| Optical Rotation | [α]20/D −6.0°, c = 1 in methanol | [5] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Purity | ≥98% (TLC), 99% | [3][5] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water. | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS).
A common method for the synthesis of this compound involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Materials:
-
L-aspartic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Water
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dilute hydrochloric acid
Procedure:
-
Dissolve L-aspartic acid in a mixture of acetone and water.
-
Add triethylamine to the solution to act as a base.
-
To this solution, add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at a controlled temperature (e.g., 0-40 °C) for a specified duration (e.g., 0.5-4 hours).
-
After the reaction is complete, remove the acetone by evaporation.
-
Adjust the pH of the remaining aqueous solution to 2-3 with dilute hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent system, such as ethyl acetate and hexane, to yield pure this compound as a white solid. A reported yield for this type of synthesis is 85%.[6]
This compound is a fundamental building block in Boc-based solid-phase peptide synthesis. The following protocol outlines a typical cycle for the incorporation of an Asp residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).[4]
Materials:
-
Peptide-resin with a deprotected N-terminal amino group
-
This compound
-
Coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC))
-
Coupling additive (e.g., 1-hydroxybenzotriazole (HOBt))
-
Solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in DCM)
-
Neutralization base (e.g., Diisopropylethylamine (DIPEA) in DMF)
-
Washing solvents (DCM, DMF, isopropanol (IPA))
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for approximately 30 minutes.[8]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 4 equivalents relative to the resin loading) and HOBt (4 equivalents) in DMF.[8]
-
Add the coupling reagent, such as DIC (4 equivalents), to the solution and allow it to activate for 10-15 minutes at room temperature.[8]
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.[8]
-
-
Monitoring the Coupling Reaction:
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: Workflow of a single coupling cycle in Boc solid-phase peptide synthesis.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. N-(tert-butoxycarbonyl)-L-aspartic acid | C9H15NO6 | CID 99718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. This compound 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 13726-67-5 [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
Synthesis and purification of Boc-L-aspartic acid
An In-depth Technical Guide to the Synthesis and Purification of Boc-L-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-L-aspartic acid (Boc-L-aspartic acid) is a critical protected amino acid derivative widely utilized in peptide synthesis and the development of pharmaceuticals.[1][2][3] Its tert-butoxycarbonyl (Boc) protecting group provides stability to the amino group during peptide chain elongation, allowing for controlled and sequential addition of amino acids.[1][3] This guide provides a comprehensive overview of the synthesis and purification of Boc-L-aspartic acid, including detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its effective preparation and use.
Introduction
L-aspartic acid is a naturally occurring amino acid that plays a significant role in various biological processes.[1][4] In the realm of synthetic chemistry, particularly in peptide and medicinal chemistry, the selective protection of its functional groups is paramount to achieving desired molecular architectures. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the α-amino group of amino acids due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.[3][]
Boc-L-aspartic acid serves as a fundamental building block in solid-phase peptide synthesis (SPPS), where the Boc group prevents unwanted side reactions at the N-terminus while the peptide chain is assembled.[1][] The presence of the side-chain carboxylic acid offers an additional site for modification, enabling the creation of complex peptides and other bioactive molecules.[3] This guide details a common and effective method for the synthesis of Boc-L-aspartic acid and the subsequent purification steps to obtain a high-purity product suitable for research and drug development applications.
Synthesis of Boc-L-aspartic Acid
The most prevalent method for the synthesis of Boc-L-aspartic acid involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) in the presence of a base.[4][6] The base serves to deprotonate the amino group of L-aspartic acid, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Chemical Reaction Pathway
The overall reaction for the Boc protection of L-aspartic acid is depicted below.
Caption: General reaction scheme for the synthesis of Boc-L-aspartic acid.
Experimental Protocol
This protocol is a synthesized procedure based on common laboratory practices for Boc protection of amino acids.[4][6][7]
Materials:
-
L-Aspartic Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium Bicarbonate (KHCO₃) or Triethylamine (Et₃N)
-
Dioxane (or Acetone)
-
Deionized Water
-
Ethyl Acetate
-
5% Citric Acid Solution (or dilute HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-Aspartic Acid: Dissolve L-aspartic acid (1 equivalent) in an aqueous solution of potassium bicarbonate (2 equivalents) or a mixture of water and dioxane (1:1 v/v) with triethylamine (1.5 equivalents).[4][7] The pH of the solution should be maintained between 9 and 11.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.[4][7]
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).[7][8]
-
Work-up - Aqueous Phase:
-
If a water/dioxane or water/acetone solvent system was used, concentrate the mixture under reduced pressure to remove the organic solvent.[8]
-
Wash the aqueous solution with a non-polar organic solvent like ether or ethyl acetate to remove unreacted (Boc)₂O and the oxime byproduct if BOC-ON was used.[7]
-
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a 5% citric acid solution or dilute hydrochloric acid.[7][8] The product will precipitate out of the solution or form an oil.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.[7]
-
Washing and Drying: Combine the organic extracts and wash with water and then with a saturated sodium chloride solution (brine) until neutral.[4] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude Boc-L-aspartic acid, which can then be purified by crystallization.[7]
Purification of Boc-L-aspartic Acid
Purification is critical to obtaining Boc-L-aspartic acid of a purity suitable for peptide synthesis (typically ≥98%).[2][] The primary method of purification is recrystallization.
Purification Workflow
The following diagram illustrates the general workflow for the purification of Boc-L-aspartic acid.
Caption: A typical workflow for the purification of Boc-L-aspartic acid via recrystallization.
Experimental Protocol for Recrystallization
Materials:
-
Crude Boc-L-aspartic acid
-
Ethyl Acetate
-
Hexane (or Petroleum Ether)
Procedure:
-
Dissolution: Dissolve the crude Boc-L-aspartic acid in a minimal amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of Boc-L-aspartic acid should form. For maximum yield, the flask can be placed in a refrigerator (0-4 °C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate/hexane mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
The following tables summarize the key quantitative data for Boc-L-aspartic acid.
Table 1: Physicochemical Properties of Boc-L-aspartic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO₆ | [2][] |
| Molecular Weight | 233.22 g/mol | [2][] |
| Appearance | White to off-white powder/crystal | [2][][10] |
| Melting Point | 111-114 °C | [2] |
| Optical Rotation [α]²⁰D | -4° to -6° (c=1 in MeOH) | [2] |
Table 2: Typical Synthesis and Purification Data
| Parameter | Typical Value | Notes |
| Reaction Yield (Crude) | >90% | Highly dependent on reaction conditions and scale. |
| Purity (after recrystallization) | ≥98% (HPLC) | [2][][11] |
| Storage Conditions | 0-8 °C | [2][] |
Conclusion
The synthesis and purification of Boc-L-aspartic acid are well-established processes that are crucial for the advancement of peptide chemistry and drug discovery. The use of di-tert-butyl dicarbonate provides a reliable method for the Boc protection of L-aspartic acid, and subsequent purification by recrystallization can yield a product of high purity. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with this important amino acid derivative. Adherence to these methodologies will facilitate the consistent and efficient production of high-quality Boc-L-aspartic acid for various synthetic applications.
References
- 1. Exploring the Properties and Applications of Boc-L-Aspartic Acid [thinkdochemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. BOC deprotection [fr.bzchemicals.com]
- 10. N-(tert-Butoxycarbonyl)-L-aspartic Acid | 13726-67-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. N-Boc-L-aspartic acid, 98% | Fisher Scientific [fishersci.ca]
A Technical Guide to Boc-Asp-OH: Properties, Suppliers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH), a critical reagent in peptide synthesis and various applications within drug development. This document outlines its chemical properties, identifies key suppliers, and presents a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS). Furthermore, it addresses a common side reaction and offers a logical workflow for its synthetic application.
Core Properties and Identification
This compound is a derivative of the amino acid L-aspartic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for the stepwise and controlled elongation of peptide chains during synthesis.
| Property | Value | Reference |
| CAS Number | 13726-67-5 | [1] |
| Molecular Formula | C9H15NO6 | |
| Molecular Weight | 233.22 g/mol | |
| Appearance | White to off-white powder/solid | [2][] |
| Melting Point | 111-114 °C | [2] |
| Optical Rotation | [α]20/D −6.0°, c = 1 in methanol | |
| Synonyms | N-(tert-Butoxycarbonyl)-L-aspartic acid, Boc-L-aspartic acid | [1] |
Key Suppliers
A variety of chemical suppliers offer this compound, ensuring its availability for research and manufacturing purposes. When selecting a supplier, it is essential to consider purity, available quantities, and the provision of comprehensive analytical data.
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Chem-Impex | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
| Thermo Scientific Chemicals | --INVALID-LINK-- |
| CDH Fine Chemical | --INVALID-LINK-- |
| Protheragen | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| Fengchen Group Co., Ltd | --INVALID-LINK-- |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in Boc-based SPPS, a widely used methodology for the chemical synthesis of peptides.[4] The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with moderate acids like trifluoroacetic acid (TFA).
Experimental Protocol: Synthesis of a Tetrapeptide using Boc-SPPS
This protocol outlines the manual synthesis of a generic tetrapeptide on a solid support, incorporating this compound. The principles described are broadly applicable, though specific reaction times and reagent excesses may require optimization based on the peptide sequence and the scale of the synthesis.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids (including Boc-Asp(OBzl)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling:
-
Deprotection:
-
Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes.[6]
-
Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 5-10% DIEA in DMF.
-
Wash the resin with DMF to remove excess base.
-
-
Amino Acid Coupling:
-
Activate the next Boc-protected amino acid (e.g., Boc-Asp(OBzl)-OH) with a coupling agent like DCC or HBTU/HOBt in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.
-
-
Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin-bound peptide and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid such as HF or TFMSA in the presence of scavengers.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and amino acid analysis to confirm its identity and purity.
-
Logical Workflow for Boc-SPPS using this compound
Potential Side Reactions: Aspartimide Formation
A significant side reaction associated with the incorporation of aspartic acid in peptide synthesis is the formation of aspartimide.[7][8] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue. This is particularly prevalent in sequences containing Asp-Gly or Asp-Ser motifs.[9] The formation of aspartimide can lead to a mixture of products, including the desired α-peptide, the undesired β-peptide, and racemized products, which can be challenging to separate during purification.[7][9]
Mechanism of Aspartimide Formation
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. media.iris-biotech.de [media.iris-biotech.de]
Solubility of N-tert-Butoxycarbonyl-L-aspartic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-tert-Butoxycarbonyl-L-aspartic acid
N-tert-Butoxycarbonyl-L-aspartic acid (Boc-L-aspartic acid) is a derivative of the amino acid L-aspartic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[][2] This protection is crucial in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), as it prevents unwanted side reactions involving the amino group while allowing the carboxyl groups to participate in peptide bond formation.[2] The physicochemical properties of Boc-L-aspartic acid, especially its solubility, are fundamental to its handling, reaction kinetics, and purification.
Qualitative Solubility Profile
Boc-L-aspartic acid is a white to off-white crystalline powder.[2][3] Its solubility is dictated by the presence of the polar carboxylic acid groups and the nonpolar tert-butoxycarbonyl group. The following table summarizes the qualitative solubility of Boc-L-aspartic acid in various common laboratory solvents based on available data.
| Solvent Category | Solvent | Solubility | Reference |
| Polar Protic | Water | Soluble | [3] |
| Ethanol | Soluble | [3] | |
| Acetic Acid | Soluble | [3] | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | ||
| Dichloromethane (DCM) | Soluble | ||
| Non-Polar | Hexane | Insoluble (Expected) |
Factors Influencing Solubility
The solubility of Boc-L-aspartic acid can be influenced by several factors:
-
Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature.
-
pH: As an acidic compound with two carboxylic acid groups, the solubility of Boc-L-aspartic acid in aqueous solutions is expected to be pH-dependent. In alkaline solutions, the carboxylic acid groups will deprotonate to form carboxylate salts, which are typically more soluble in water.
-
Solvent Polarity: The principle of "like dissolves like" is applicable. The presence of both polar (carboxyl groups) and non-polar (Boc group) moieties allows for solubility in a range of polar solvents.
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the gravimetric method, a reliable technique for determining the quantitative solubility of a compound like Boc-L-aspartic acid in a specific solvent at a given temperature.[4][5][6][7]
Objective: To determine the solubility of N-tert-Butoxycarbonyl-L-aspartic acid in a selected solvent at a specified temperature.
Materials:
-
N-tert-Butoxycarbonyl-L-aspartic acid (high purity)
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Boc-L-aspartic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To effectively separate the undissolved solid, centrifuge the vial at a moderate speed.[8]
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically inert filter. This step is crucial to remove any fine, suspended particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent from the dish. This can be done in a fume hood at room temperature or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the decomposition point of Boc-L-aspartic acid.
-
Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved Boc-L-aspartic acid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.
-
The solubility can then be expressed in various units, such as:
-
g/L: (mass of solute in g) / (volume of solvent in L)
-
mg/mL: (mass of solute in mg) / (volume of solvent in mL)
-
mol/L (Molarity): (moles of solute) / (volume of solvent in L)
-
-
Data Presentation:
The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the calculated solubility with appropriate units.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Solvent A | 25 | Experimental Value |
| Solvent B | 25 | Experimental Value |
| Solvent A | 50 | Experimental Value |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-L-aspartic acid is as a building block in solid-phase peptide synthesis. Its solubility in solvents commonly used in SPPS, such as DMF and DCM, is essential for efficient coupling reactions. The following diagram illustrates a typical workflow for the incorporation of a Boc-L-aspartic acid residue into a growing peptide chain on a solid support.
Conclusion
While quantitative solubility data for N-tert-Butoxycarbonyl-L-aspartic acid is not extensively documented, its qualitative solubility in a range of polar organic solvents makes it a versatile reagent in chemical synthesis. For applications requiring precise concentrations, the experimental protocol provided in this guide offers a robust method for determining its solubility under specific conditions. A thorough understanding of the solubility of Boc-L-aspartic acid is paramount for optimizing reaction conditions, ensuring high yields, and facilitating the purification of the final products in peptide synthesis and other synthetic endeavors.
References
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-L-Aspartic Acid, N-(tert-Butoxycarbonyl)-L-aspartic Acid (BOC-Asp-OH) BP EP USP CAS 13726-67-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. researchgate.net [researchgate.net]
- 5. A study on the solubility of some amino acids in (H2O + EtOH) and (H2O + EtOH + NaI) systems by gravimetric method at T = 298.15 K: Experimental measurements and COSMO-RS calculations | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmajournal.net [pharmajournal.net]
- 8. benchchem.com [benchchem.com]
Spectroscopic Data Analysis of Boc-Asp-OH: A Technical Guide
Introduction
N-tert-butoxycarbonyl-L-aspartic acid (Boc-Asp-OH) is a pivotal building block in modern peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) protecting group masks the amine functionality of L-aspartic acid, allowing for controlled, sequential peptide bond formation. Accurate characterization of this compound is paramount to ensure purity and confirm its identity before use in complex synthetic pathways. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.
Spectroscopic Data Summary
The following sections summarize the expected quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented here are typical for spectra acquired in common deuterated solvents such as DMSO-d₆ or CDCl₃.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 2H | Carboxylic Acid Protons (-COOH) |
| ~7.0 - 7.5 | Doublet | 1H | Amide Proton (-NH) |
| ~4.3 - 4.5 | Multiplet | 1H | α-CH |
| ~2.6 - 2.8 | Multiplet | 2H | β-CH₂ |
| 1.39 | Singlet | 9H | tert-Butyl Protons (-C(CH₃)₃) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173 | α-Carboxyl Carbon (-COOH) |
| ~172 | β-Carboxyl Carbon (-COOH) |
| ~156 | Carbonyl Carbon (Boc group, -C=O) |
| ~79 | Quaternary Carbon (Boc group, -C(CH₃)₃) |
| ~51 | α-Carbon (-CH) |
| ~37 | β-Carbon (-CH₂) |
| ~28 | Methyl Carbons (Boc group, -CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. As a solid, this compound exhibits characteristic absorption bands.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 2400 | Broad | O-H stretch (Carboxylic acid) |
| ~3350 | Medium | N-H stretch (Amide) |
| ~1720 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1520 | Medium | N-H bend (Amide II) |
| ~1160 | Strong | C-O stretch (Boc group) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis. The molecular formula for this compound is C₉H₁₅NO₆, with a molecular weight of 233.22 g/mol .[1][2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Mode |
| 234.0972 | [M+H]⁺ | ESI-Positive |
| 256.0791 | [M+Na]⁺ | ESI-Positive |
| 232.0827 | [M-H]⁻ | ESI-Negative[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Sample Preparation and Acquisition
This protocol outlines the steps for preparing a sample of this compound for NMR analysis.
-
Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer : Using a pipette, transfer the solution into a standard 5 mm NMR tube.
-
Homogenization : Gently vortex or invert the NMR tube to ensure the solution is homogeneous.
-
Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically using 16-64 scans. Following this, acquire the ¹³C NMR spectrum, which will require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
IR Spectroscopy Sample Preparation (Thin Solid Film)
This method is suitable for obtaining an IR spectrum of solid this compound.[3]
-
Sample Dissolution : Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
Film Preparation : Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]
-
Spectrum Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first for automatic subtraction.
-
Cleaning : After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator.[3]
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is for obtaining a mass spectrum of this compound using an ESI source.
-
Sample Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilution : Dilute the stock solution with the same solvent, often with the addition of 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of about 10 µg/mL.[4]
-
Infusion : Introduce the diluted sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500) in either positive or negative ion mode. Key instrument parameters such as capillary voltage, cone voltage, and source temperature should be optimized for the analyte.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. N-(tert-butoxycarbonyl)-L-aspartic acid | C9H15NO6 | CID 99718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(tert-Butoxycarbonyl)-L-aspartic Acid | CymitQuimica [cymitquimica.com]
- 3. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Aspartic acid-ð-ð¡-Boc, β-Bz ester (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-2392-0.05 [isotope.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. These temporary modifications to the reactive functional groups of amino acids prevent unwanted side reactions and allow for the controlled, sequential formation of peptide bonds. This technical guide provides a comprehensive overview of the principles, strategies, and experimental considerations surrounding protected amino acids in peptide synthesis.
The Fundamental Principle: Orthogonal Protection
The success of modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), hinges on the concept of orthogonal protection . This strategy employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, leaving other protecting groups and the peptide backbone intact.[1] This allows for the precise and stepwise elongation of the peptide chain. The two most prevalent orthogonal strategies are the Fmoc/tBu and Boc/Bzl approaches.
Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS. It offers the advantage of milder deprotection conditions for the temporary Nα-protecting group.
-
Nα-Protection: The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
-
Side-Chain Protection: Side-chain protecting groups are acid-labile, most commonly based on the tert-butyl (tBu) group.
-
Final Cleavage: The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are achieved simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3]
This strategy is considered fully orthogonal as the base-labile Fmoc group and the acid-labile side-chain protecting groups are removed under mutually exclusive conditions.
Boc/Bzl Strategy
The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy is the classical approach to SPPS.
-
Nα-Protection: The Boc group is acid-labile and is removed with a moderately strong acid, such as TFA.[2]
-
Side-Chain Protection: Side-chain protecting groups are typically benzyl (Bzl) based and are removed with a very strong acid, such as hydrofluoric acid (HF).
-
Final Cleavage: The final cleavage from the resin and removal of side-chain protecting groups occur concurrently with the strong acid treatment.[3]
This strategy is considered "quasi-orthogonal" because both the temporary and permanent protecting groups are removed by acid, albeit of different strengths.
Key Protecting Groups: A Quantitative Comparison
The choice of protecting group is critical and depends on the specific amino acid, the desired peptide sequence, and the overall synthetic strategy. The following tables provide a quantitative comparison of the most common protecting groups for α-amino and α-carboxyl groups.
α-Amino Protecting Groups
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Typical Yield (Introduction) | Typical Yield (Deprotection) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-fluorenylmethyl carbamate | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | >95% | >99% |
| tert-Butoxycarbonyl | Boc | tert-butyl carbamate | Boc-anhydride (Boc₂O) | Trifluoroacetic acid (TFA) | >90%[4] | >95% |
| Benzyloxycarbonyl | Cbz (or Z) | benzyl carbamate | Benzyl chloroformate (Cbz-Cl) | H₂/Pd, HBr/AcOH | >90%[5] | >90% |
α-Carboxyl Protecting Groups
| Protecting Group | Abbreviation | Structure | Introduction Method | Deprotection Conditions | Typical Yield (Introduction) | Typical Yield (Deprotection) |
| tert-Butyl ester | OtBu | tert-butyl ester | Acid-catalyzed esterification with isobutylene | Trifluoroacetic acid (TFA) | >90% | >95% |
| Benzyl ester | OBzl | benzyl ester | Esterification with benzyl alcohol | Catalytic hydrogenolysis (H₂/Pd) | >95% | >95% |
| Methyl ester | OMe | methyl ester | Fischer esterification (Methanol/HCl) | Saponification (NaOH) | >90% | >90% |
| Ethyl ester | OEt | ethyl ester | Fischer esterification (Ethanol/HCl) | Saponification (NaOH) | >90% | >90% |
Side-Chain Protection Strategies
Protecting the reactive side chains of certain amino acids is crucial to prevent unwanted modifications during peptide synthesis. The choice of side-chain protecting group must be orthogonal to the Nα-protecting group.
| Amino Acid | Side-Chain Functional Group | Common Protecting Groups | Deprotection Conditions |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |
| Aspartic Acid (Asp) | Carboxyl | OtBu (tert-butyl ester) | TFA |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | TFA (for Trt), Iodine (for Acm) |
| Glutamic Acid (Glu) | Carboxyl | OtBu (tert-butyl ester) | TFA |
| Histidine (His) | Imidazole | Trt (Trityl), Boc | TFA (for Trt), TFA (for Boc) |
| Lysine (Lys) | Amino | Boc (tert-butoxycarbonyl) | TFA |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl ether) | TFA |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl ether) | TFA |
| Tryptophan (Trp) | Indole | Boc (tert-butoxycarbonyl) | TFA |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl ether) | TFA |
Experimental Protocols
Detailed and optimized experimental protocols are essential for successful peptide synthesis. Below are representative protocols for key protection and deprotection steps.
Nα-Fmoc Protection of an Amino Acid
Objective: To protect the α-amino group of an amino acid with the Fmoc group.
Materials:
-
Amino acid (1.0 eq)
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
1 M HCl
-
Ethyl acetate
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution with stirring at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water and wash the aqueous layer with ethyl acetate to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the Fmoc-protected amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Nα-Fmoc Deprotection in SPPS
Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Nα-Boc Protection of an Amino Acid
Objective: To protect the α-amino group of an amino acid with the Boc group.
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (1.5 eq)[6]
-
1:1 (v/v) Dioxane/Water[6]
Procedure:
-
Dissolve the amino acid and triethylamine in a 1:1 mixture of dioxane and water.[6]
-
Add Boc₂O to the solution and stir at room temperature.[6]
-
The reaction is typically complete within 1-2 hours.[6]
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction with water and wash with ethyl acetate to remove unreacted Boc₂O.
-
Acidify the aqueous layer with a 5% citric acid solution and extract the Boc-amino acid with ethyl acetate.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[6]
Side-Chain Protection: Trityl (Trt) Protection of Cysteine
Objective: To protect the thiol group of cysteine with the Trityl group.
Materials:
-
Fmoc-Cys-OH (1.0 eq)
-
Trityl chloride (Trt-Cl) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Suspend Fmoc-Cys-OH in DCM.
-
Add DIPEA and stir until the amino acid dissolves.
-
Add Trt-Cl in one portion and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Logical and Signaling Pathways in Peptide Synthesis
Visualizing the workflows and chemical transformations in peptide synthesis is crucial for understanding the interplay of different steps.
Troubleshooting and Side Reactions
Despite the robustness of modern peptide synthesis, several side reactions can occur, leading to impurities and reduced yields. Understanding and mitigating these is critical.
Aspartimide Formation
This is a common side reaction in Fmoc-SPPS, particularly at Asp-Gly and Asp-Ser sequences.[7] The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a five-membered ring intermediate. This can lead to racemization and the formation of β-peptides.
Mitigation Strategies:
-
Use of sterically hindered side-chain protecting groups: For example, 3-methyl-pent-3-yl (OMpe) ester can reduce aspartimide formation.[4]
-
Addition of HOBt to the deprotection solution: Hydroxybenzotriazole (HOBt) can suppress this side reaction.[8]
-
Lowering the temperature: Performing deprotection at a lower temperature can slow down the rate of aspartimide formation.
Diketopiperazine Formation
This side reaction is prevalent at the dipeptide stage, especially when proline is the second amino acid. The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[9][10]
Mitigation Strategies:
-
Use of 2-chlorotrityl chloride resin: The bulky nature of this resin sterically hinders the cyclization reaction.
-
Coupling of a pre-formed dipeptide: Instead of stepwise coupling of the first two amino acids, a pre-synthesized dipeptide can be coupled to the resin.[9]
-
Use of alternative deprotection conditions: Using a milder base or a shorter deprotection time for the second amino acid can reduce the likelihood of this side reaction.[10]
Racemization
The loss of stereochemical integrity at the α-carbon is a significant concern, particularly for sensitive amino acids like histidine and cysteine.[11][12] Racemization can occur during the activation step of the carboxyl group.
Mitigation Strategies:
-
Use of additive coupling reagents: Reagents such as HOBt and OxymaPure® can suppress racemization.
-
Careful control of reaction conditions: Lower temperatures and shorter activation times are generally preferred.
-
Use of specific side-chain protecting groups: For histidine, protecting the imidazole nitrogen can reduce racemization.[12]
This guide provides a foundational understanding of the critical role of protected amino acids in peptide synthesis. For successful synthesis of complex and challenging peptides, a thorough understanding of these principles, combined with careful optimization of experimental conditions, is essential.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
An In-depth Technical Guide to the Safe Handling of Boc-Asp-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-(tert-Butoxycarbonyl)-L-aspartic acid (Boc-Asp-OH), a key reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified as causing serious eye irritation.[1] While extensive toxicological data is not available, it is prudent to handle this compound with care, assuming potential for other hazards. It is a combustible solid.[2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.
2.1. Engineering Controls
-
Ventilation: Handle in a well-ventilated place.[4] Use of a chemical fume hood is recommended, especially when handling powders or creating solutions, to avoid the formation and inhalation of dust and aerosols.[1][4][5]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for safe handling.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[1][4] Gloves must be inspected prior to use.[4][5] | To avoid skin contact. |
| Respiratory Protection | A full-face respirator or a dust mask (type N95 or equivalent) should be used if exposure limits are exceeded, irritation is experienced, or when dusts are generated.[1][2] | To prevent inhalation of dust particles. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols will minimize risks associated with this compound.
3.1. Handling
-
Wash hands thoroughly after handling.[1]
3.2. Storage
-
Store apart from incompatible materials and foodstuff containers.[4]
Diagram 1: this compound Safe Handling Workflow
Caption: Recommended workflow for handling this compound.
First-Aid Measures
In case of exposure, immediate action is necessary.
Table 3: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Measure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4] Consult a doctor if irritation persists. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms persist. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[1][4] Call a doctor or Poison Control Center immediately.[4] |
Fire-Fighting and Accidental Release Measures
5.1. Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]
-
Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]
-
Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary.[1][4]
5.2. Accidental Release Measures
-
Personal Precautions: Avoid dust formation.[1][4][5] Use personal protective equipment.[1][4] Evacuate personnel to safe areas.[1][4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][4]
-
Containment and Cleaning: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[1][4] Use spark-proof tools and explosion-proof equipment.[4]
Toxicological and Ecological Information
6.1. Toxicological Information
No quantitative data on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, or other toxicological endpoints are available in the reviewed safety data sheets.[1][5] The primary known hazard is serious eye irritation.[1]
6.2. Ecological Information
There is no data available regarding the ecological effects of this compound.[5] Discharge into the environment must be avoided.[1][4]
Experimental Protocols
Detailed experimental protocols for the toxicological and ecological assessment of this compound are not publicly available in the provided search results. Safety assessments are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), but specific study reports for this compound were not found.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data sheets. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional and regulatory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
A Technical Guide to Boc-Asp-OH: Commercial Availability, Pricing, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, pricing, and core applications of N-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH). This valuable reagent is a cornerstone in solid-phase peptide synthesis (SPPS), a critical technique in drug discovery and development. This guide offers detailed experimental protocols and visual workflows to assist researchers in their synthetic endeavors.
Commercial Availability and Pricing
This compound (CAS Number: 13726-67-5) is readily available from a multitude of chemical suppliers. The pricing is competitive and varies based on the purity, quantity, and supplier. For the convenience of researchers and procurement managers, the following table summarizes the typical commercial availability and pricing of this compound. Prices are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Quantity | Purity | Price (USD) |
| AA Blocks | AA0012YP | 1 g | ≥97% (HPLC) | $9.00 |
| 10 g | 98% | $10.00 | ||
| 25 g | $12.00 | |||
| 100 g | $21.00 | |||
| Ivy Fine Chemicals | - | 500 g | - | $198.90 |
| Thermo Scientific Chemicals | L08498.03 | 1 g | 98% | $24.65 |
| TCI Chemicals | B2270 | 5 g | >98.0% (T)(HPLC) | $47.00 |
| ChemPep | 110401-100G | 100 g | - | $615.00 |
| Santa Cruz Biotechnology | sc-238423 | - | - | Contact for pricing |
| BOC Sciences | 13726-67-5 | - | - | Contact for pricing |
| Advanced ChemTech | - | - | - | Contact for pricing |
| Sigma-Aldrich | 408468 | - | 99% | Discontinued |
| Fengchen Group Co., Ltd. | - | - | BP EP USP | Contact for pricing |
Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in the Boc/Bzl strategy of solid-phase peptide synthesis. The Boc group serves as a temporary protecting group for the α-amino group of aspartic acid, which is stable under coupling conditions but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA). The benzyl-based protecting groups on the side chains are more robust and require a strong acid, such as hydrogen fluoride (HF), for removal during the final cleavage step.
Logical Workflow of Boc-SPPS
The following diagram illustrates the cyclical nature of Boc-SPPS, highlighting the key stages where this compound would be incorporated into a growing peptide chain.
Experimental Protocols
The following are detailed methodologies for the key experiments in Boc-SPPS utilizing this compound or other Boc-protected amino acids.
Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc protecting group from the peptide-resin.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM within the reaction vessel for at least 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for a 5-minute pre-wash, then drain the solution.[1]
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[1][2]
-
Drain the TFA solution.
-
Wash the peptide-resin thoroughly with DCM (3 times) and IPA (2 times) to remove residual TFA.[1][2]
Peptide Coupling
This protocol outlines the coupling of the next Boc-protected amino acid (e.g., this compound) to the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Boc-amino acid (e.g., this compound) (4 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3.9 equivalents)[2]
-
Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) (10% solution)
-
DMF
-
DCM
Procedure:
-
Wash the deprotected peptide-resin with DMF (3 times).
-
Neutralize the N-terminal ammonium trifluoroacetate salt by adding a 10% solution of DIPEA in DMF to the resin and agitating for 5 minutes.[2]
-
Drain the neutralization solution and wash the resin with DMF (3 times).[2]
-
In a separate vessel, pre-activate the Boc-amino acid by dissolving it and the coupling reagent in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin with DMF (3 times), DCM (3 times), and again with DMF (3 times).[2]
Cleavage of the Peptide from the Resin
This final step involves the cleavage of the synthesized peptide from the solid support and the removal of the side-chain protecting groups. This procedure requires specialized equipment due to the hazardous nature of hydrogen fluoride (HF).
Materials:
-
Fully synthesized peptide-resin (dried)
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger (e.g., p-cresol)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger to the vessel. The scavenger traps reactive carbocations generated during cleavage.[3]
-
Cool the reaction vessel in an ice bath.
-
Carefully condense anhydrous HF into the reaction vessel (typically 9 mL HF and 1 mL scavenger for 50 mg - 1 g of resin).[3]
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc Deprotection and In Situ Neutralization Workflow
The following diagram details the chemical transformations during the Boc deprotection and neutralization steps in SPPS.
This technical guide provides a foundational understanding of the commercial landscape and practical application of this compound in peptide synthesis. Researchers are encouraged to consult the cited literature and supplier documentation for further details and safety information.
References
Methodological & Application
Application Notes and Protocols for Boc-Asp-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of Nα-Boc-protected Aspartic Acid (Asp) residues in solid-phase peptide synthesis (SPPS) using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This document outlines the principles, experimental protocols, potential side reactions, and data interpretation associated with the use of Boc-Asp(OR)-OH, where 'R' represents a side-chain protecting group.
Introduction
The Boc/Bzl strategy for SPPS is a robust and well-established method for the chemical synthesis of peptides.[1] It relies on the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups, typically benzyl-based, for the side chains of trifunctional amino acids.[2] The Nα-Boc group is removed at each cycle with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously in the final step with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]
The incorporation of Aspartic Acid presents a significant challenge due to the propensity of its side-chain carboxyl group to participate in an intramolecular cyclization reaction, leading to the formation of an aspartimide intermediate.[4] This intermediate can subsequently undergo nucleophilic attack by water or other nucleophiles to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized forms, which are often difficult to separate from the target peptide.[4][5]
To mitigate this side reaction, the β-carboxyl group of the Asp residue is protected during synthesis. In the context of Boc-SPPS, the most common side-chain protecting groups for Aspartic Acid are the benzyl ester (Bzl) and the cyclohexyl ester (cHx). The choice of the protecting group can influence the stability of the protected residue during synthesis and the conditions required for its final removal.
Signaling Pathways and Experimental Workflows
Boc-SPPS Workflow
The overall workflow for solid-phase peptide synthesis using the Boc/Bzl strategy is an iterative process of deprotection, neutralization, and coupling, followed by a final cleavage and deprotection step.
Aspartimide Formation Mechanism
Aspartimide formation is a critical side reaction that can occur during peptide synthesis, particularly with Asp-Gly or Asp-Ser sequences. While more prevalent in the basic conditions of Fmoc-SPPS, it can also occur under the acidic conditions of Boc-SPPS, especially during the final cleavage step.[4]
Data Presentation
The choice of side-chain protection for Aspartic Acid in Boc-SPPS is critical for minimizing side reactions and ensuring a high yield of the desired peptide. The following table summarizes the characteristics of the two most common protecting groups.
| Protecting Group | Boc-Asp-OH Derivative | Key Characteristics | Final Cleavage Conditions |
| Benzyl (Bzl) | Boc-Asp(OBzl)-OH | Standard, cost-effective option. Generally stable to the repetitive TFA deprotection steps. | Requires strong acid (e.g., HF, TFMSA). Cleavage should be performed at low temperatures (0-5 °C) to minimize side reactions.[6][7] |
| Cyclohexyl (cHx) | Boc-Asp(OcHex)-OH | Offers increased steric hindrance, which can reduce the rate of aspartimide formation. | Requires strong acid (e.g., HF). Cleavage should be performed at low temperatures (0-5 °C) to minimize aspartimide formation. TFMSA is reported to be less efficient for removing the cHx group.[6][7] |
Experimental Protocols
Materials and Reagents
-
Resins: Merrifield resin (for peptide acids), MBHA or BHA resin (for peptide amides).
-
Amino Acids: Nα-Boc protected amino acids, including Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Diethyl ether (cold).
-
Reagents for Deprotection: Trifluoroacetic acid (TFA).
-
Reagents for Neutralization: N,N-Diisopropylethylamine (DIEA).
-
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt). Alternatively, other coupling reagents like HBTU or HATU can be used with in situ neutralization protocols.[7]
-
Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Scavengers: Anisole, p-cresol, dimethyl sulfide (DMS), 1,2-ethanedithiol (EDT).
Step-by-Step Synthesis Protocol (Manual)
This protocol describes a general manual synthesis cycle on a 0.2 mmol scale.
1. Resin Swelling and Preparation:
-
Place the resin (e.g., 1 g of Merrifield resin with a substitution of 0.2 mmol/g) in a reaction vessel.
-
Swell the resin in DCM for at least 30 minutes.
-
Wash the resin with DCM (3x).
2. First Amino Acid Coupling (if not pre-loaded):
-
Follow standard protocols for attaching the first Boc-protected amino acid to the resin (e.g., Cesium salt method for Merrifield resin).
3. SPPS Cycle for Peptide Elongation:
a. Nα-Boc Deprotection:
- Add a solution of 50% TFA in DCM (10 mL) to the resin.[3]
- Agitate for 2 minutes, then drain.
- Add a fresh solution of 50% TFA in DCM (10 mL).
- Agitate for 20-30 minutes.[3]
- Drain the solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).
b. Neutralization:
- Add a solution of 10% DIEA in DCM (10 mL) to the resin.
- Agitate for 2 minutes, then drain.
- Repeat the neutralization step.
- Wash the resin with DCM (5x).
c. Amino Acid Coupling (including Boc-Asp(OR)-OH):
- In a separate vial, dissolve the next Boc-amino acid (e.g., Boc-Asp(OBzl)-OH, 3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
- Add this solution to the resin, followed by DCM to ensure adequate mixing.
- Add DCC (3 equivalents) in DCM.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitor the coupling reaction for completion (e.g., using the Kaiser test). If the reaction is incomplete, repeat the coupling step.
- Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
d. Repeat:
- Repeat steps 3a-3c for each amino acid in the peptide sequence.
4. Final Cleavage and Deprotection (HF Cleavage):
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[8][9]
-
After the final coupling, perform a final Nα-Boc deprotection (step 3a).
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the appropriate scavengers. A common mixture for a peptide containing Asp(OBzl) is p-cresol (1 mL per gram of resin).[3]
-
Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.
-
Distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0-5 °C for 60 minutes.[6]
-
After the reaction, evaporate the HF under a stream of nitrogen.
-
Wash the resin with a small amount of TFA and filter.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration and wash with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Peptide Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.
-
Analytical RP-HPLC should be used to determine the purity of the final product. Aspartimide-related impurities will often appear as pre- or post-peaks relative to the main product peak.
Troubleshooting
-
Incomplete Coupling: If the Kaiser test is positive after the coupling step, repeat the coupling reaction. For sterically hindered couplings, using a more potent activation method (e.g., HATU/DIEA) may be necessary.
-
Aspartimide Formation: To minimize this side reaction, use Boc-Asp(OcHex)-OH, which is more sterically hindered. During the final cleavage, maintain a low temperature (0-5 °C).[6] For sequences known to be highly prone to aspartimide formation (e.g., Asp-Gly), consider alternative synthetic strategies if possible.
-
Side Reactions during Cleavage: The choice of scavengers is crucial to prevent the alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by carbocations generated during cleavage.[3] Always use an appropriate scavenger cocktail based on the peptide sequence.
By following these protocols and considering the potential challenges, researchers can successfully synthesize high-quality peptides containing Aspartic Acid using the Boc/Bzl SPPS strategy.
References
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Boc-Asp-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH) is a critical building block in solution-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This methodology, while being one of the more traditional approaches, remains highly relevant for the large-scale synthesis of short peptides and for sequences that may be challenging for solid-phase synthesis. The Boc group provides temporary protection of the α-amino group, while the side-chain carboxyl group of aspartic acid requires a more permanent protecting group, typically a benzyl ester (Bzl), to prevent side reactions. This quasi-orthogonal protection scheme allows for the selective deprotection of the N-terminal Boc group under moderately acidic conditions, while the side-chain protection is removed at the final stage of the synthesis using stronger acids.
These application notes provide a comprehensive overview of the use of Boc-Asp(OBzl)-OH in solution-phase peptide synthesis, including detailed protocols for coupling, deprotection, and purification, as well as a discussion of potential side reactions and mitigation strategies.
Key Concepts and Strategies
The successful incorporation of this compound into a peptide sequence relies on a robust protection and deprotection strategy. The Boc/Bzl strategy is considered quasi-orthogonal because both protecting groups are acid-labile, but their removal requires different acid strengths.
Orthogonal Protection Scheme: In an ideal orthogonal scheme, each protecting group can be removed in any order without affecting the others. The Boc/Bzl strategy is a practical application of this principle, where the Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl ester protecting the aspartic acid side chain requires a much stronger acid, such as hydrogen fluoride (HF) or hydrogen bromide (HBr) in acetic acid, for cleavage.[1][2] In solution-phase synthesis, the benzyl ester can also be removed by catalytic hydrogenolysis.[3]
Aspartimide Formation: A significant challenge when working with aspartic acid residues is the formation of a five-membered ring intermediate known as an aspartimide.[4] This intramolecular cyclization can be catalyzed by both acid and base and can lead to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized forms. The use of a sterically hindering side-chain protecting group like the benzyl ester helps to minimize this side reaction.
Experimental Protocols
Materials and Reagents
-
Boc-Asp(OBzl)-OH
-
Amino acid methyl or ethyl esters (e.g., H-Phe-OMe·HCl, H-Gly-OEt·HCl)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), Diisopropylcarbodiimide (DIC)
-
Coupling additives: 1-Hydroxybenzotriazole (HOBt)
-
Bases: N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Methanol (MeOH)
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Reagents for work-up and purification: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel for column chromatography, solvents for RP-HPLC.
Protocol 1: Synthesis of a Protected Dipeptide (e.g., Boc-Asp(OBzl)-Phe-OMe)
This protocol describes the coupling of Boc-Asp(OBzl)-OH to an amino acid ester.
Workflow for Dipeptide Synthesis
References
Application Notes and Protocols for Optimizing the Coupling Efficiency of Boc-Asp-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartic acid (Asp) is a frequently incorporated amino acid in peptide sequences due to its acidic side chain, which can be crucial for biological activity, solubility, and structural conformation. In Boc-based Solid-Phase Peptide Synthesis (SPPS), the coupling of N-α-Boc-L-aspartic acid (Boc-Asp-OH) presents unique challenges that can impact the overall yield and purity of the final peptide. The primary obstacle is the propensity of the aspartyl residue to undergo a base-catalyzed side reaction, forming an aspartimide intermediate. This can lead to the formation of β-aspartyl peptides, racemization, and chain termination, all of which complicate purification and reduce the yield of the desired product.
These application notes provide a detailed overview of the factors influencing the coupling efficiency of this compound, strategies to mitigate side reactions, and detailed protocols for its successful incorporation into peptide chains.
Factors Influencing this compound Coupling Efficiency
The successful coupling of this compound is a multifactorial issue. Understanding these factors is critical for optimizing synthesis protocols.
-
Side-Chain Protecting Group: The choice of the β-carboxyl protecting group is paramount. In Boc chemistry, common choices include benzyl (Bzl) and cyclohexyl (cHex) esters. The use of Boc-Asp(OcHex)-OH has been shown to significantly reduce aspartimide formation compared to Boc-Asp(OBzl)-OH, particularly when combined with in situ neutralization protocols.[1]
-
Coupling Reagents and Additives: The activation method for the carboxylic acid of this compound directly influences both the coupling speed and the extent of side reactions. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used, often with additives such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[2] Uronium/aminium-based reagents like HBTU can also be employed, but care must be taken to avoid side reactions like guanidinylation of the N-terminus.[3]
-
Peptide Sequence: The amino acid residue immediately following the aspartic acid (the n+1 residue) has a significant impact on the rate of aspartimide formation. Sequences such as Asp-Gly, Asp-Ala, and Asp-Ser are particularly susceptible to this side reaction.[4]
-
Reaction Conditions: Factors such as the choice of solvent, temperature, and reaction time can influence coupling efficiency. While most couplings are performed at room temperature, difficult couplings may sometimes benefit from slightly elevated temperatures, although this can also increase the rate of side reactions.
Quantitative Data on Aspartimide Formation
While direct comparative data on the coupling efficiency of this compound is sparse in the literature, extensive studies on aspartimide formation in the analogous Fmoc-SPPS provide valuable insights into the lability of the aspartyl residue. The following table summarizes the extent of aspartimide-related byproducts under prolonged basic conditions, simulating multiple deprotection cycles, for different side-chain protecting groups. This highlights the importance of selecting an appropriate protecting group to maintain peptide integrity.
| Aspartic Acid Derivative | C-terminal Neighbor (X) in VKDX YI | Target Peptide (%) | Total Aspartimide Byproducts (%) | D-Asp Isomer (%) |
| Fmoc-Asp(OtBu)-OH | Gly | 2.1 | 97.9 | 30.6 |
| Fmoc-Asp(OMpe)-OH | Gly | 39.5 | 60.5 | 17.5 |
| Fmoc-Asp(OBno)-OH | Gly | 89.6 | 10.4 | 1.2 |
| Fmoc-Asp(OtBu)-OH | Asn(Trt) | 59.8 | 40.2 | 11.2 |
| Fmoc-Asp(OMpe)-OH | Asn(Trt) | 92.4 | 7.6 | 2.1 |
| Fmoc-Asp(OBno)-OH | Asn(Trt) | 99.3 | 0.7 | 0.2 |
Data adapted from a study on Fmoc-SPPS, illustrating the influence of the side-chain protecting group on aspartimide formation. Although from a different chemistry, the trend highlights the inherent instability of the Asp side chain. OMpe = 3-methylpent-3-yl ester; OBno = 2-phenyl-2-propyl ester.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling of Boc-Asp(OR)-OH
This protocol describes a standard manual coupling cycle for incorporating a side-chain protected this compound derivative into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Asp(OR)-OH (e.g., Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit (ninhydrin test)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by washing with DMF (3x).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIEA in DMF for 2 minutes (2x). Wash the resin with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(OR)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) and allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling should be repeated (double coupling).
-
Washing: After a successful coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Monitoring Coupling Efficiency by HPLC
After the synthesis is complete, the peptide is cleaved from the resin and analyzed by HPLC to assess the purity and identify any byproducts resulting from incomplete coupling or side reactions.
Materials:
-
Crude peptide sample (post-cleavage)
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
UV detector (220 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude, lyophilized peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
HPLC Analysis: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 30 minutes).
-
Data Analysis: Monitor the elution profile at 220 nm. The main peak corresponds to the target peptide. Side products, such as β-aspartyl peptides or deletion sequences (from failed coupling), will typically appear as separate, often closely eluting, peaks. Integrate the peak areas to quantify the purity of the target peptide and the percentage of major impurities.
Visualizing Workflows and Mechanisms
General Boc-SPPS Cycle
References
Applications of Nα-Boc-L-aspartic acid (Boc-Asp-OH) in Pharmaceutical Research
Introduction
Nα-tert-butyloxycarbonyl-L-aspartic acid (Boc-Asp-OH) is a critical amino acid derivative used extensively in pharmaceutical research and development.[1] Its unique structure, with the acid-labile Boc protecting group on the α-amino group, makes it an indispensable building block for the synthesis of peptides and peptidomimetics.[1][2] The Boc group provides a stable yet easily removable shield, allowing for controlled, stepwise elongation of peptide chains, particularly within the robust framework of Boc/Bzl solid-phase peptide synthesis (SPPS).[1][2][3] The carboxylic acid side chain of aspartic acid offers additional points for chemical modification, enabling the creation of complex molecules with tailored therapeutic properties.[2] This document provides detailed application notes and protocols for the use of this compound in key areas of pharmaceutical research, including the synthesis of bioactive peptides for targeted therapies, the development of drug delivery systems, and the design of enzyme and protein-protein interaction inhibitors.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl strategy for SPPS. In this methodology, the temporary Nα-Boc group is removed under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), while the more permanent benzyl-based side-chain protecting groups (such as benzyl ester, -OBzl, for the Asp side chain) require strong acids like hydrofluoric acid (HF) for cleavage.[3][4] This differential acid lability is fundamental to the controlled assembly of the peptide sequence.[4][5]
General Workflow for Boc-SPPS
The synthesis cycle involves sequential deprotection of the Nα-Boc group and coupling of the next Boc-protected amino acid until the desired sequence is assembled.
Quantitative Data for Boc-SPPS
The efficiency of SPPS is critical for obtaining a high yield of the target peptide. The following table summarizes typical quantitative parameters for a standard Boc-SPPS process.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for Boc chemistry.[2] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative method like the Kaiser test for free primary amines.[2][6] |
| Boc Deprotection Efficiency | >99.5% | Typically achieved with a 15-30 minute treatment with 50% TFA in DCM.[5] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via RP-HPLC is almost always required. |
Application 1: Synthesis of Bioactive Peptides for Cancer Targeting
A significant application of this compound is in the synthesis of peptides containing the Arg-Gly-Asp (RGD) sequence.[7][8] The RGD motif is a ligand for integrin receptors, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[9] This makes RGD peptides valuable as targeting moieties for delivering therapeutic agents directly to tumors.[9][10]
Logical Workflow: RGD-Mediated Cancer Cell Targeting
Peptides synthesized using this compound can be conjugated to drugs or imaging agents and used to target cancer cells, thereby increasing therapeutic efficacy and reducing off-target side effects.
Experimental Protocol: Manual Boc-SPPS of a Model RGD Peptide (Ac-Cys-Arg-Gly-Asp-NH₂)
This protocol describes the synthesis of a simplified RGD peptide on a Rink Amide MBHA resin to yield a C-terminal amide. Boc-Asp(OBzl)-OH is used for the aspartic acid residue.
-
Resin Preparation:
-
Swell 1g of Rink Amide MBHA resin (substitution ~0.5 mmol/g) in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Wash the resin 3 times with Dimethylformamide (DMF).
-
Remove the Fmoc group from the resin linker by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF (5x) and DCM (3x).
-
-
First Amino Acid Coupling (Boc-Asp(OBzl)-OH):
-
In a separate vial, dissolve Boc-Asp(OBzl)-OH (3 equivalents, 1.5 mmol) and HOBt (3 equivalents, 1.5 mmol) in DMF.
-
Add DIC (3 equivalents, 1.5 mmol) and allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the reaction using the Kaiser test.[6] A negative (yellow) result indicates complete coupling. If positive (blue), recouple for another hour.
-
-
Peptide Elongation Cycle (for Gly, Arg, Cys):
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), then for 20 minutes to remove the Boc group.[5]
-
Wash: Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).
-
Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF (2 x 5 minutes).[4]
-
Wash: Wash the resin with DMF (5x).
-
Coupling: Couple the next amino acid (Boc-Gly-OH, Boc-Arg(Tos)-OH, Boc-Cys(Acm)-OH) using the same activation method as in step 2.
-
Repeat this cycle for each amino acid in the sequence.
-
-
N-terminal Acetylation:
-
After the final deprotection and neutralization cycle, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes to cap the N-terminus.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1.5 hours.
-
Evaporate the HF under vacuum.
-
-
Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry.
-
Dissolve the crude peptide in an aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.
-
Application 2: Peptide-Based Drug Delivery Systems
Beyond RGD-mediated targeting, peptides rich in aspartic acid can function as carriers for targeted drug delivery. The negatively charged carboxylate side chains of aspartic acid have a high affinity for positively charged surfaces, such as the hydroxyapatite matrix of bone.
Bone-Targeted Delivery with Poly-Aspartic Acid Peptides
A study demonstrated that a small peptide consisting of six repeating aspartic acid residues, (Asp)6, can act as a carrier for selective drug delivery to bone.[11] When conjugated to a fluorescent marker (FITC), (Asp)6-FITC showed strong binding to hydroxyapatite in vitro and selective accumulation in bones and teeth after in vivo administration in rats.[11]
| Parameter | Value | Notes |
| In Vitro Binding | ||
| (Asp)6-FITC affinity for Hydroxyapatite | High | Comparable to known bone-targeting agents like calcein and tetracycline.[11] |
| In Vivo Distribution (24h post-injection) | ||
| Accumulation in Bone | ~2% of administered dose | Clear labeling lines observed in bone and teeth sections.[11] |
| Accumulation in Soft Tissues | Not detected | Demonstrates high selectivity for hard tissues.[11] |
| Excretion (Urine) | ~95% of administered dose | Rapid clearance of non-accumulated conjugate.[11] |
| Blood Half-life | ~60 minutes | [11] |
| Femur Half-life (post-subcutaneous admin.) | ~14 days | Indicates strong retention in the target tissue.[11] |
Application 3: Design of Enzyme Inhibitors
Aspartic acid residues are frequently found in the active sites of enzymes, most notably aspartic proteases. Peptides and peptidomimetics containing aspartic acid, synthesized using this compound, can be designed as competitive inhibitors that bind to the enzyme's active site, blocking its function.[12] This is a key strategy in drug development for diseases involving overactive enzymes, such as certain viral infections (e.g., HIV protease) and hypertension (e.g., renin).
Mechanism of Competitive Enzyme Inhibition
A peptide inhibitor mimics the natural substrate and competes for binding to the enzyme's active site. The inhibitor's affinity for the enzyme is quantified by the inhibition constant (Ki).
Representative Inhibition Data for Peptide-Based Inhibitors
The following table presents example IC₅₀ and Kᵢ values for various peptide-based enzyme inhibitors, illustrating the potencies that can be achieved. While not all were explicitly synthesized using this compound, they represent the types of bioactive peptides that can be produced using SPPS methodologies.
| Peptide/Inhibitor | Target Enzyme | Inhibition Value | Reference |
| VLP | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 3.9 µM | [13] |
| LSP | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 1.7 µM | [13] |
| TRP | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 1.3 µM | [13] |
| Mupain-1-16-IG | muPA (urokinase-type plasminogen activator) | Kᵢ = 0.002 µM | [14] |
| PKI-(6-22)-amide | Protein Kinase A (PKA) | Kᵢ = 7.4 nM (0.0074 µM) | [15] |
| Compound 7 | Ubiquitin-Specific Protease 11 (USP11) | IC₅₀ = 2.59 µM | [16] |
Application 4: Modulation of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases.[17] The interfaces of these interactions, however, are often large and flat, making them challenging targets for traditional small molecules. Peptides, synthesized using building blocks like this compound, are well-suited to mimic or disrupt these interactions by targeting specific "hot spot" residues, which contribute disproportionately to the binding energy.[17] The side chain of aspartic acid can participate in crucial interactions like salt bridges, making it a key component in the design of PPI inhibitor peptides.
Protocol: In Vitro PPI Inhibition Assay (ELISA-based)
This protocol provides a general method to screen for the inhibitory potential of a synthesized Asp-containing peptide against a target PPI.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with Protein A (100 µL/well of a 50 µg/mL solution in PBS) overnight at 4°C.
-
Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).
-
-
Protein Immobilization:
-
Add 100 µL/well of a solution containing the Fc-tagged "bait" Protein B (e.g., 10 µg/mL in PBS) and incubate for 2 hours at room temperature.
-
Wash the plate 3 times with PBST.
-
-
Inhibition Step:
-
Prepare serial dilutions of the synthesized inhibitor peptide (containing Asp) in a suitable assay buffer.
-
In a separate plate or tubes, pre-incubate the biotinylated "prey" Protein C (at a constant concentration, e.g., 5 µg/mL) with the various concentrations of the inhibitor peptide for 1 hour at room temperature.
-
-
Binding Step:
-
Transfer 100 µL of the pre-incubated Protein C/inhibitor mixtures to the wells of the Protein A/B-coated plate.
-
Incubate for 2 hours at room temperature to allow binding between Protein B and Protein C.
-
Wash the plate 5 times with PBST.
-
-
Detection:
-
Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate (diluted in assay buffer) and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
Add 100 µL/well of a TMB substrate solution and incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
Nα-Boc-L-aspartic acid is a versatile and essential reagent in modern pharmaceutical research. Its role in solid-phase peptide synthesis enables the creation of a vast array of complex peptides with significant therapeutic potential. From targeting cancer cells with RGD motifs and delivering drugs to bone, to the rational design of potent enzyme inhibitors and modulators of protein-protein interactions, the applications of this compound are central to the advancement of peptide-based therapeutics. The protocols and data presented herein provide a foundational guide for researchers leveraging this critical building block in their drug discovery and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. minds.wisconsin.edu [minds.wisconsin.edu]
- 8. Synthesis of Novel Carborane-Containing Derivatives of RGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Mediated and Peptide-Based Delivery Systems: Emerging Frontiers in Targeted Therapeutics | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective drug delivery system to bone: small peptide (Asp)6 conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Silico Studies on Angiotensin I-Converting Enzyme Inhibitory Peptides Found in Hydrophobic Domains of Porcine Elastin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes: Boc-Asp-OH Derivatives in Peptide Synthesis
Introduction
In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at the reactive side chains of amino acids.[1][2] For aspartic acid (Asp), the β-carboxyl group must be protected to avoid side reactions such as the formation of branched peptides or intramolecular cyclization leading to aspartimide, a common and problematic side product.[2][3] The tert-butyloxycarbonyl (Boc) protection strategy, while considered a more traditional or "classical" method compared to the Fmoc/tBu strategy, remains highly relevant for the synthesis of certain peptides, including hydrophobic sequences and those sensitive to basic conditions.[2][4]
This document provides detailed application notes and protocols for the use of Nα-Boc-Asp-OH derivatives, focusing on side-chain protection strategies for researchers and professionals in drug development and peptide chemistry.
Core Concepts of the Boc/Bzl Protection Strategy
The Boc/Bzl strategy is a "quasi-orthogonal" protection scheme.[1][2][5]
-
Temporary Nα-Protection : The Nα-amino group is protected with the acid-labile Boc group. This group is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][4][6]
-
Permanent Side-Chain Protection : Reactive side chains are protected with groups that are stable to the conditions used for Boc removal but can be cleaved at the end of the synthesis. For aspartic acid, benzyl (Bzl) or tert-butyl (tBu) esters are commonly used. These groups require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage from the resin.[1][5]
Featured Boc-Asp-OH Derivatives
The choice of the side-chain protecting group for this compound is critical for minimizing side reactions and ensuring the successful synthesis of the target peptide. The most common derivatives are Boc-Asp(OBzl)-OH and Boc-Asp(OtBu)-OH.
-
Boc-Asp(OBzl)-OH (N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester) : This is a cornerstone derivative in the classical Boc/Bzl SPPS strategy.[4][7] The benzyl ester provides robust protection for the β-carboxyl group, demonstrating stability against the repetitive TFA treatments required for Nα-Boc deprotection.[8] Its removal is achieved during the final cleavage step with strong acids like HF.[1] It serves as a key building block in the development of bioactive peptides and peptide-based therapeutics.[7]
-
Boc-Asp(OtBu)-OH (N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester) : This derivative employs a tert-butyl ester for side-chain protection. The tBu group is also acid-labile but requires stronger acidic conditions for efficient cleavage than the Nα-Boc group. While less common in a strict Boc/Bzl workflow due to the potential for partial cleavage during repeated Nα-deprotection cycles, it finds utility in strategies where graded acid lability is desired. Complete removal is performed during the final strong-acid cleavage. The use of bulkier protecting groups like tBu can help minimize aspartimide formation.[9]
Comparison of Key this compound Derivatives
The following table summarizes the properties and typical deprotection conditions for the most common this compound derivatives used in peptide synthesis.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Side-Chain Protection | Nα-Boc Deprotection | Final Cleavage & Side-Chain Deprotection |
| Boc-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 7536-58-5 | Benzyl (Bzl) ester | ~25-50% TFA in DCM[4][6] | Anhydrous HF, TFMSA[1][5] |
| Boc-Asp(OtBu)-OH | C₁₃H₂₃NO₆ | 289.32 | 1676-90-0 | tert-Butyl (tBu) ester | ~25-50% TFA in DCM | Anhydrous HF, TFMSA |
Experimental Protocols
Protocol 1: General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the iterative cycle for elongating a peptide chain on a solid support using the Boc/Bzl strategy.
Caption: General workflow for one cycle of Boc-SPPS.
Methodology:
-
Resin Preparation : Start with a suitable resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.[6]
-
Nα-Boc Deprotection :
-
Swell the resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 15-30 minutes to remove the Nα-Boc group.[6] A short pre-wash (5 minutes) with the TFA solution is often performed.[6]
-
The deprotection step generates a tert-butyl cation, which can lead to side reactions. Scavengers like dithiothreitol (DTE) may be added.[5]
-
-
Washing : Wash the resin thoroughly with DCM followed by isopropanol (IPA) and then DCM again to remove residual TFA and byproducts.
-
Neutralization :
-
Neutralize the resulting TFA salt of the N-terminal amine to the free amine.
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[5]
-
-
Washing : Wash the resin with DCM to remove excess DIEA.
-
Coupling :
-
Dissolve the next Boc-protected amino acid (e.g., Boc-Asp(OBzl)-OH) and a coupling agent (e.g., HBTU, DCC) in a suitable solvent like N,N-Dimethylformamide (DMF) or DCM.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor reaction completion with a qualitative test (e.g., ninhydrin test).
-
-
Washing : Wash the resin with DCM and IPA to remove excess reagents and byproducts.
-
Repeat : Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage : Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid like anhydrous HF. This step requires specialized equipment.
Protocol 2: Nα-Boc Group Deprotection
This protocol provides a detailed procedure for the selective removal of the temporary Nα-Boc protecting group during SPPS.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Washing Solvents: DCM, Isopropanol (IPA)
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
Solid Phase Synthesis Vessel
Methodology:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the solvent.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for a 5-minute pre-wash.[6]
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-25 minutes.[6]
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3 times), IPA (1 time), and DCM (3 times).
-
Perform a neutralization step by adding the neutralization solution (10% DIEA in DCM) and agitating for 5 minutes. Repeat this step.[5]
-
Wash the resin thoroughly with DCM (5 times) to remove all traces of DIEA.
-
The resin is now ready for the next coupling step.
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step of Boc-SPPS, where the completed peptide is cleaved from the resin and side-chain protecting groups (like Benzyl) are removed.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, dedicated apparatus and a well-ventilated fume hood.
Materials:
-
Dried peptide-resin
-
Scavenger mixture (e.g., p-cresol, anisole)
-
Anhydrous Hydrogen Fluoride (HF)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Methodology:
-
Place the dried peptide-resin into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger mixture. Anisole is commonly used to trap the benzyl and tert-butyl cations generated during cleavage.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the remaining peptide and resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dry the crude peptide under vacuum.
-
The crude peptide is now ready for purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Orthogonality and Side Reactions
Understanding Orthogonal Protection
An ideal protection scheme is "orthogonal," meaning each class of protecting group can be removed under specific conditions without affecting the others.[1][2] This allows for selective manipulation, such as on-resin cyclization. The Fmoc/tBu strategy is truly orthogonal, as the base-labile Fmoc group is removed without affecting the acid-labile tBu-based side-chain protectors.[1][2] The Boc/Bzl strategy is considered "quasi-orthogonal" because both Boc and Bzl groups are removed by acid, but their removal requires significantly different acid strengths.[1][2]
Caption: Comparison of Fmoc/tBu and Boc/Bzl protection schemes.
Side Reaction: Aspartimide Formation
A major challenge when synthesizing peptides containing aspartic acid is the formation of a five-membered succinimide ring, known as aspartimide.[3] This side reaction is particularly prevalent when the subsequent amino acid in the sequence has a small, unhindered side chain (e.g., Gly, Ser, Asn). The reaction is base-catalyzed and can occur during the piperidine treatment in Fmoc-SPPS, but can also be acid-catalyzed during the final cleavage in Boc-SPPS.[3]
Caption: Pathway of aspartimide formation and subsequent hydrolysis.
Strategies to mitigate aspartimide formation in Boc chemistry include the use of sterically bulky side-chain protecting groups and carefully controlled cleavage conditions. While historically Boc-SPPS with Asp(OcHex) showed minimal aspartimide formation, the use of HF in the final cleavage can promote this side reaction.[3]
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-Asp(OBzl)-OH in Peptide Fragment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH) in the synthesis of peptide fragments. This key building block is widely utilized in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies for the incorporation of aspartic acid residues into peptide sequences of therapeutic and research interest.
Introduction
Boc-Asp(OBzl)-OH is a derivative of aspartic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain β-carboxyl group is protected as a benzyl ester (OBzl).[1][2] This orthogonal protection strategy is central to the Boc/Bzl protection scheme in peptide synthesis. The acid-labile Boc group is selectively removed during each cycle of peptide chain elongation, while the more stable benzyl ester remains intact until the final deprotection step.[1] The benzyl group is typically cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Aspartic acid residues play crucial roles in the biological activity of many peptides, contributing to binding affinity, solubility, and overall conformation.[1] Consequently, the efficient and reliable incorporation of aspartic acid using derivatives like Boc-Asp(OBzl)-OH is critical in the development of peptide-based therapeutics, including enzyme inhibitors and receptor ligands.[2]
Key Applications
Boc-Asp(OBzl)-OH is a versatile building block for the synthesis of a wide range of bioactive peptides. A notable application is in the synthesis of peptides containing the Arg-Gly-Asp (RGD) sequence.[3] This motif is a primary recognition site for integrins, a family of cell surface receptors that mediate cell-cell and cell-matrix interactions.[3] RGD-containing peptides can act as antagonists to integrin binding, thereby inhibiting processes such as cell adhesion, migration, and proliferation. This makes them valuable candidates for the development of therapeutics targeting cancer and other diseases.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc-Asp(OBzl)-OH
This protocol outlines the manual Boc-SPPS for incorporating an Asp(OBzl) residue into a peptide sequence on a Merrifield or PAM resin.
Materials and Reagents:
-
Boc-Asp(OBzl)-OH
-
Merrifield or PAM resin (0.5-1.0 mmol/g substitution)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
Kaiser test kit
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Wash the resin with DCM (3x) and isopropanol (2x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling of Boc-Asp(OBzl)-OH:
-
In a separate vessel, pre-activate Boc-Asp(OBzl)-OH (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Dry the peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for a Single Boc-SPPS Cycle:
Caption: A single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
Solution-Phase Peptide Fragment Synthesis
This protocol describes the coupling of two peptide fragments, where one fragment has a C-terminal Boc-Asp(OBzl)-OH.
Materials and Reagents:
-
Peptide fragment 1 (with C-terminal Boc-Asp(OBzl)-OH)
-
Peptide fragment 2 (with N-terminal free amine)
-
Coupling reagent (e.g., DCC/HOBt, EDC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Protocol:
-
Activation of Fragment 1:
-
Dissolve peptide fragment 1 (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.
-
Cool the solution to 0°C.
-
Add DCC or EDC (1.1 eq) and stir for 20 minutes at 0°C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve peptide fragment 2 (1.0 eq) and DIEA (1.1 eq) in DCM or DMF.
-
Add this solution to the activated fragment 1 solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate (if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected peptide fragment by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Typical Quantitative Data for Boc-SPPS using Boc-Asp(OBzl)-OH
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used. |
| Amino Acid Equivalents | 3 - 4 eq | Relative to resin loading. |
| Coupling Reagent Equivalents | 3 - 4 eq | e.g., HBTU or DIC/HOBt. |
| Coupling Time | 1 - 2 hours | Per coupling step. |
| Coupling Efficiency | >99% | Monitored by Kaiser test. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
Table 2: Deprotection Conditions for Boc and Benzyl Protecting Groups
| Protecting Group | Reagent | Conditions | Notes |
| Boc (α-amino) | 50% TFA in DCM | Room temperature, 20-30 min | Temporary protecting group, removed at each cycle. |
| Benzyl (Bzl) (side-chain) | Anhydrous HF | 0°C, 1-2 hours (with scavengers) | Permanent protecting group, removed at the final step. |
| Benzyl (Bzl) (side-chain) | TFMSA/TFA | Room temperature (with scavengers) | Alternative to HF for final cleavage. |
| Benzyl (Bzl) (side-chain) | H₂/Pd-C | Room temperature, atmospheric pressure | For solution-phase deprotection. |
Potential Side Reactions and Mitigation
A significant side reaction associated with aspartic acid residues is the formation of aspartimide. This occurs through the cyclization of the peptide backbone nitrogen onto the side-chain carbonyl group. In Boc-SPPS, aspartimide formation is less prevalent than in Fmoc-SPPS because the N-terminal amine is protonated after the acidic deprotection step, making it less nucleophilic. However, it can still occur, particularly during the neutralization step or if in situ neutralization protocols are used.
Mitigation Strategies:
-
Use of sterically hindered bases: Employing a bulky base like DIEA for neutralization can minimize the risk of aspartimide formation.
-
Careful control of reaction conditions: Avoid prolonged exposure to basic conditions.
-
In situ neutralization: While convenient, these protocols should be used with caution for sequences prone to aspartimide formation.
Application Example: Synthesis of RGD Peptides for Targeting Integrins
Peptides containing the RGD sequence can bind to integrin receptors on the cell surface and modulate their activity. This interaction can interfere with downstream signaling pathways that are crucial for cell survival, proliferation, and migration, particularly in cancer cells.
Signaling Pathway Modulated by RGD Peptides:
References
Application Notes and Protocols for Boc-Asp(OMe)-OH in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester, commonly referred to as Boc-Asp(OMe)-OH, is a pivotal chiral building block in the field of medicinal chemistry. Its unique bifunctional nature, with a Boc-protected amine and a methyl-esterified side-chain carboxyl group, offers strategic advantages in the synthesis of complex peptides, peptidomimetics, and other small molecules with therapeutic potential. The orthogonal protecting group strategy allows for selective deprotection and modification at either the N-terminus or the side chain, making it an invaluable tool for constructing molecules with precise structural and functional properties.
These application notes provide a comprehensive overview of the utility of Boc-Asp(OMe)-OH in medicinal chemistry, with a specific focus on its application in the synthesis of caspase inhibitors. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to effectively utilize this versatile reagent in their drug discovery and development endeavors.
Key Applications in Medicinal Chemistry
Boc-Asp(OMe)-OH serves as a fundamental component in the synthesis of a variety of biologically active molecules:
-
Peptide Synthesis: It is extensively used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis to introduce aspartic acid residues into peptide chains. The methyl ester protection of the side chain minimizes the risk of aspartimide formation, a common side reaction in peptide synthesis that can lead to impurities and reduced yields.
-
Peptidomimetics: This building block is crucial for the development of peptidomimetics, where the peptide backbone or side chains are modified to improve pharmacokinetic properties such as stability against enzymatic degradation and bioavailability.
-
Enzyme Inhibitors: Boc-Asp(OMe)-OH is a key precursor in the synthesis of various enzyme inhibitors, particularly those targeting proteases where an aspartic acid residue is critical for binding to the active site. A prominent example is in the synthesis of caspase inhibitors.
-
Prodrugs: The carboxylic acid and protected amine functionalities allow for its incorporation into prodrug strategies to enhance the solubility, stability, and targeted delivery of therapeutic agents.
Featured Application: Synthesis of a Caspase-3 Inhibitor
A significant application of Boc-Asp(OMe)-OH is in the synthesis of the well-characterized, irreversible caspase-3 inhibitor, Z-DEVD-FMK (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone). Caspase-3 is a key executioner caspase in the apoptotic pathway, and its inhibitors are valuable tools for studying apoptosis and as potential therapeutics in diseases characterized by excessive cell death. The O-methylation of the aspartic acid residues, facilitated by the use of Boc-Asp(OMe)-OH, enhances the cell permeability and stability of the inhibitor.[1][2]
Signaling Pathway of Apoptosis and Caspase-3 Inhibition
The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspase-3 and the point of inhibition by Z-DEVD-FMK.
References
Application Notes and Protocols: Incorporating Boc-Asp-OH into Complex Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-tert-butyloxycarbonyl-L-aspartic acid (Boc-Asp-OH) is a critical building block in the chemical synthesis of peptides, particularly within the framework of solid-phase peptide synthesis (SPPS).[1] The Boc protecting group offers a robust shield for the α-amino group during peptide bond formation and can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1] This orthogonality with various side-chain protecting groups makes it a versatile tool for the assembly of complex peptide sequences.[2][3] However, the incorporation of aspartic acid residues presents a significant challenge: the propensity for aspartimide formation. This side reaction can lead to the formation of β-aspartyl peptides and racemization, compromising the purity and biological activity of the final product.[4][5]
These application notes provide a comprehensive guide to effectively incorporate this compound into complex peptide sequences while minimizing common side reactions. Detailed protocols for both solid-phase and solution-phase synthesis are presented, along with strategies for mitigating aspartimide formation.
Key Considerations for Incorporating this compound
The successful incorporation of this compound hinges on a careful selection of protecting groups, coupling reagents, and reaction conditions. The primary challenge is the prevention of aspartimide formation, which is influenced by the sequence context (especially Asp-Gly, Asp-Ala, and Asp-Ser sequences), the duration of base exposure during synthesis, and the choice of side-chain protection.[4][5]
Orthogonal Protection Strategy
In peptide synthesis, an orthogonal protection strategy is paramount.[3] This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups.[3] In the context of Boc-SPPS, the α-amino group is temporarily protected with the acid-labile Boc group, while side chains are protected with groups that are stable to the Boc removal conditions but can be cleaved during the final deprotection step, typically with strong acids like hydrofluoric acid (HF).[2][6]
Logical Relationship of an Orthogonal Protection Strategy in Boc-SPPS
Caption: Workflow of Boc-SPPS highlighting the orthogonal nature of the Boc group.
Side-Chain Protection of Aspartic Acid
The choice of the side-chain protecting group for the β-carboxyl group of aspartic acid is critical to prevent aspartimide formation. In Boc-based SPPS, benzyl (Bzl) and cyclohexyl (cHex) esters are commonly used.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Strong acid (e.g., HF) | Commonly used, compatible with Boc chemistry. | Can be susceptible to aspartimide formation, especially in Asp-Gly sequences.[4] |
| Cyclohexyl (cHex) | -C₆H₁₁ | Strong acid (e.g., HF) | Significantly reduces the risk of aspartimide formation due to steric hindrance.[4] | May require longer coupling times. |
Experimental Protocols
Protocol for Boc-SPPS Incorporation of Boc-Asp(OBzl)-OH
This protocol outlines a standard cycle for the incorporation of Boc-Asp(OBzl)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Asp(OBzl)-OH
-
Coupling reagent (e.g., DIC/HOBt or HBTU/DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc chemistry comparison, if applicable)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain the resin and treat with fresh 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.[5]
-
Wash the resin thoroughly with DCM (3x) and then with DMF (3x).
-
-
Neutralization:
-
Neutralize the protonated N-terminal amine by washing the resin with a 5% DIPEA solution in DMF (2x for 2 minutes each).[7]
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
Pre-activation: In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow to pre-activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Workflow for a Single Boc-SPPS Cycle
Caption: A detailed workflow for a single amino acid incorporation cycle in Boc-SPPS.
Protocol for Minimizing Aspartimide Formation
For sequences prone to aspartimide formation, such as those containing Asp-Gly or Asp-Ser, modifications to the standard protocol are recommended.
Strategy 1: Use of Boc-Asp(OcHex)-OH
Substitute Boc-Asp(OBzl)-OH with Boc-Asp(OcHex)-OH in the standard coupling protocol. The increased steric bulk of the cyclohexyl group hinders the intramolecular cyclization that leads to aspartimide formation.[4]
Strategy 2: In Situ Neutralization
This protocol variation minimizes the time the deprotected amine is exposed to a basic environment before coupling.
-
Follow steps 1 and 2 of the standard Boc-SPPS protocol (Swelling and Deprotection).
-
Coupling with In Situ Neutralization:
-
Pre-activate the Boc-Asp(OR)-OH as described in the standard protocol.
-
Add the activated amino acid solution to the resin, followed immediately by the addition of DIPEA (2 equivalents).
-
This approach neutralizes the N-terminal amine in the presence of the activated amino acid, promoting rapid coupling over the competing aspartimide formation.[7]
-
-
Proceed with monitoring and washing as in the standard protocol.
Data Presentation
Coupling Efficiency
The efficiency of coupling can be influenced by the choice of coupling reagents. The following table provides a summary of typical coupling efficiencies for Boc-protected amino acids.
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Notes |
| DIC/HOBt | 2-4 hours | High | Cost-effective and widely used. HOBt can suppress some side reactions.[4] |
| HBTU/DIPEA | 1-2 hours | Very High | Faster reaction times, highly efficient for sterically hindered amino acids. |
| PyBOP/DIPEA | 1-2 hours | Very High | Similar to HBTU, good for difficult couplings. |
Note: Specific yields can vary depending on the peptide sequence, resin, and reaction conditions.
Aspartimide Formation in Different Sequences
The propensity for aspartimide formation is highly sequence-dependent. The following table illustrates the relative risk associated with different dipeptide sequences.
| Dipeptide Sequence | Relative Risk of Aspartimide Formation | Recommended Mitigation Strategy |
| Asp-Gly | High | Use Boc-Asp(OcHex)-OH; In situ neutralization. |
| Asp-Ala | Moderate | Use Boc-Asp(OcHex)-OH; Monitor coupling closely. |
| Asp-Ser | Moderate | Use Boc-Asp(OcHex)-OH; Ensure complete coupling. |
| Asp-Pro | Low | Standard protocol is generally sufficient. |
Conclusion
The successful incorporation of this compound into complex peptide sequences requires a strategic approach to mitigate the risk of aspartimide formation. By selecting the appropriate side-chain protecting group, such as the sterically hindering cyclohexyl ester, and optimizing the coupling protocol, for instance, by employing in situ neutralization, researchers can significantly improve the purity and yield of the target peptide. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the field of peptide synthesis and drug development.
References
Application Notes: Boc-Asp-OH as a Versatile Building Block for Peptidomimetics
Introduction
N-α-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH) is a pivotal building block in the design and synthesis of peptidomimetics, which are compounds designed to mimic natural peptides but with improved therapeutic properties such as enhanced stability against enzymatic degradation and better bioavailability.[1] The unique structural features of this compound, including the acid-labile Boc protecting group and the carboxylic acid side chain, provide a versatile scaffold for creating sophisticated molecular architectures with tailored biological activities.[2] These application notes are intended for researchers, scientists, and drug development professionals, providing insights into the applications of this compound and detailed protocols for its use in peptidomimetic synthesis.
Key Advantages of this compound in Peptidomimetic Synthesis
-
Orthogonal Protection Schemes: The Boc group on the α-amino group is stable to basic conditions, allowing for orthogonal protection strategies when combined with base-labile protecting groups on other parts of the molecule. This facilitates selective deprotection and modification during synthesis.
-
Versatility in Synthesis: this compound is compatible with both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), offering flexibility in synthetic strategy.[3]
-
Introduction of Structural Constraints: The aspartic acid side chain can be utilized to introduce conformational constraints into a peptide backbone, a key strategy in peptidomimetic design to enhance receptor binding and biological activity.
-
Scaffold for Diverse Functionalities: The β-carboxyl group of aspartic acid serves as a handle for introducing a wide array of chemical moieties, enabling the creation of peptidomimetics with diverse pharmacological properties.
Applications in Drug Discovery
Peptidomimetics derived from this compound have shown significant promise in various therapeutic areas, particularly as enzyme inhibitors.
-
Aspartic Protease Inhibitors: Aspartic proteases are a class of enzymes implicated in various diseases, including HIV/AIDS and Alzheimer's disease.[4][5] Peptidomimetics designed from this compound can act as transition-state analogs to inhibit these enzymes. For instance, they form the basis for potent inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.[6]
-
Caspase Inhibitors: Caspases are a family of cysteine-aspartic proteases that play a crucial role in apoptosis (programmed cell death).[7] Dysregulation of apoptosis is linked to various diseases, including cancer and neurodegenerative disorders. Peptidomimetics incorporating an aspartic acid residue are designed to target the active site of caspases, thereby modulating apoptotic pathways.[8][9]
Challenges in Synthesis: Aspartimide Formation
A significant challenge in the synthesis of aspartic acid-containing peptides and peptidomimetics is the formation of an aspartimide intermediate. This side reaction is particularly prevalent during Fmoc-based SPPS, where repeated exposure to basic conditions (e.g., piperidine for Fmoc deprotection) can lead to the cyclization of the aspartic acid residue.[10] Aspartimide formation can result in a mixture of α- and β-peptides and racemization, complicating purification and reducing the overall yield of the desired product.
While Boc-based SPPS generally shows a lower propensity for aspartimide formation due to the use of acidic conditions for deprotection, it is not entirely immune to this side reaction, especially during the final cleavage from the resin with strong acids like HF.[10] Careful selection of protecting groups for the aspartic acid side chain and optimization of reaction conditions are crucial to minimize this unwanted side reaction.
Quantitative Data
The following tables summarize key quantitative data related to the application of aspartic acid-based peptidomimetics and the synthesis process.
Table 1: Biological Activity of Aspartic Acid-Based Caspase Inhibitors
| Compound | Target Caspase | IC50 (µM) | Citation |
| Ac-DMPD-CMK | Caspase-3 | 0.5456 | [11] |
| Ac-DMLD-CMK | Caspase-3 | 0.7455 | [11] |
| Z-DEVD-FMK | Caspase-3 | 1.326 | [11] |
Table 2: Typical Parameters for this compound Coupling Reactions
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) | Citation |
| Equivalents of this compound | 2-5 eq. | 1.0-1.2 eq. | [12] |
| Equivalents of Coupling Reagent | 2-5 eq. | 1.1-1.3 eq. | [12] |
| Typical Coupling Time | 2-4 hours | 12-24 hours | [12] |
| Expected Yield | >90% (per coupling step) | Variable, typically 70-90% | [12][13] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptidomimetic sequence using both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.[5][14]
2. Boc Deprotection:
- Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.[13]
- Wash the resin thoroughly with DCM (3x) and then with a 5% solution of diisopropylethylamine (DIPEA) in DCM for neutralization (2x, 5 min each).[13]
- Wash the resin again with DCM (3x) and then with dimethylformamide (DMF) (3x).
3. Coupling of Boc-Asp(OR)-OH:
- Note: A side-chain protecting group (R, e.g., Benzyl or tert-Butyl) on the aspartic acid is typically used in SPPS.
- In a separate vessel, dissolve Boc-Asp(OR)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the activation mixture.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture at room temperature for 2-4 hours.
4. Monitoring the Coupling Reaction:
- Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates complete coupling, while a blue/purple color indicates an incomplete reaction. If the test is positive, the coupling step should be repeated.
5. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
6. Repetition:
- Repeat steps 2-5 for each subsequent amino acid in the sequence.
7. Cleavage and Deprotection:
- Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., HF or TFMSA in TFA with scavengers like anisole and thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups.[5]
8. Purification:
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Peptide Synthesis (LPPS) using this compound
1. Preparation of Reactants:
- Dissolve the C-terminally protected amino acid or peptide (1 equivalent) in a suitable solvent (e.g., DCM or DMF).
- If starting from a hydrochloride salt, neutralize with a base such as N-methylmorpholine (NMM) or DIPEA (1.1 equivalents) to obtain the free amine.
2. Activation of Boc-Asp(OR)-OH:
- Note: A side-chain protecting group is also recommended for solution-phase synthesis to avoid side reactions.
- In a separate flask, dissolve Boc-Asp(OR)-OH (1.1 equivalents) and an activating agent such as HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF).
- Cool the solution to 0 °C in an ice bath.
- Add a coupling reagent such as EDC hydrochloride (1.2 equivalents) to this solution.
3. Coupling Reaction:
- Add the free amine solution from step 1 to the activated Boc-Asp(OR)-OH solution at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
4. Work-up and Purification:
- Quench the reaction by adding water.
- Extract the peptide product with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
5. Boc Deprotection:
- Dissolve the purified, Boc-protected dipeptide in a solution of TFA in DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
- Remove the solvent under reduced pressure to obtain the deprotected dipeptide, which can be used in the next coupling step.
Visualizations
The following diagrams illustrate a key signaling pathway where aspartic acid-based peptidomimetics are relevant and the general workflows for peptide synthesis.
Caption: HIV-1 Protease Processing of the Gag-Pol Polyprotein.[4][8]
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation, a critical side reaction in peptide synthesis, with a focus on strategies involving Boc-Asp-OH.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation in the context of peptide synthesis?
A1: Aspartimide formation is a common intramolecular side reaction that occurs at Aspartic Acid (Asp) residues during solid-phase peptide synthesis (SPPS).[1][2] The process involves the backbone amide nitrogen, C-terminal to the Asp residue, attacking the side-chain carboxyl group.[2][3] This attack forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][3] This reaction is particularly prevalent in Fmoc-based SPPS due to the repeated exposure to basic conditions (e.g., piperidine) used for Fmoc deprotection, but it can also occur under acidic conditions, for instance during the final cleavage step in Boc-based SPPS.[4][5]
Q2: Why is aspartimide formation considered a significant problem?
A2: Aspartimide formation is highly problematic for several reasons:
-
Formation of Difficult-to-Separate Impurities : The aspartimide ring is unstable and can be opened by nucleophiles like water or piperidine.[2][4] This ring-opening is not regiospecific and results in a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[1][2] These α- and β-peptides are isomers, possessing the same mass, which makes their separation by standard HPLC extremely challenging.[1][6]
-
Racemization : The formation of the aspartimide intermediate can lead to racemization at the α-carbon of the Asp residue, resulting in diastereomeric impurities that are difficult to remove.[1][3]
-
Reduced Yield : The conversion of the target peptide into various side products significantly lowers the overall yield of the desired pure peptide.[1][7]
-
Chain Termination : In some instances, the stable aspartimide intermediate can halt further elongation of the peptide chain.[3]
Q3: What factors influence the rate of aspartimide formation?
A3: Several factors significantly influence the propensity for this side reaction:
-
Sequence Dependence : The amino acid residue immediately following the Asp residue (at the C-terminus) is the most critical factor.[4][8] Sequences such as Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser are particularly susceptible due to the low steric hindrance of the following residue.[1][9]
-
Base and Acid Exposure : In Fmoc chemistry, prolonged exposure to the piperidine solution used for deprotection promotes the base-catalyzed reaction.[6] In Boc chemistry, the strong acid (like HF) used for final cleavage can also induce aspartimide formation.[10]
-
Temperature : Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of aspartimide formation.[10][11][12]
-
Protecting Groups : The choice of the side-chain protecting group for the Asp residue plays a crucial role. Bulky and sterically hindering protecting groups can effectively shield the side-chain carboxyl group from nucleophilic attack.[13][14]
Q4: Is Boc-based SPPS less susceptible to aspartimide formation than Fmoc-based SPPS?
A4: Historically, Boc-based SPPS has been considered less prone to aspartimide formation compared to the more widely used Fmoc-based strategy.[4] This is largely attributed to the use of the cyclohexyl ester (OcHex) for Asp side-chain protection in Boc chemistry, which significantly reduces the side reaction compared to benzyl (OBzl) or tert-butyl (OtBu) esters under both acidic and basic conditions.[4][5][10] However, the use of strong acids like HF during the final cleavage step in Boc-SPPS can still promote acid-catalyzed aspartimide formation.[4][10]
Troubleshooting Guide
Q5: I see an impurity with the same mass as my target peptide in my LC-MS analysis. Could it be an aspartimide-related byproduct?
A5: Yes, this is a classic sign of aspartimide formation. The β-aspartyl peptide is an isomer of your target α-aspartyl peptide and will have the identical mass.[1] These isomers often have very similar retention times on reverse-phase HPLC, but can sometimes be resolved as a distinct peak, often closely eluting with the main product peak.[6] The presence of such a mass-neutral impurity, especially in an Asp-containing peptide, strongly suggests that aspartimide formation and subsequent hydrolysis have occurred.
Q6: My peptide synthesis has a very low yield, and the crude product analysis shows multiple peaks. What steps can I take to diagnose and solve this?
A6: This scenario is common when synthesizing sequences prone to aspartimide formation. The multiple peaks likely correspond to the target peptide, the aspartimide intermediate, α- and β-peptides, and their racemized versions.[6][15]
To troubleshoot:
-
Review the Sequence : Identify if your peptide contains susceptible Asp-Xaa motifs like Asp-Gly, Asp-Asn, or Asp-Ser.[1]
-
Analyze Reaction Conditions : Evaluate the duration and temperature of base exposure (in Fmoc) or the strength of the acid used for cleavage (in Boc). High temperatures and prolonged reaction times increase the risk.[10][11]
-
Implement a Prevention Strategy : Based on your synthesis method (Boc or Fmoc), choose an appropriate prevention strategy as detailed in the protocols below. For Boc-SPPS, the primary strategy is the selection of a more robust side-chain protecting group for the Asp residue.
Q7: How can I definitively confirm the presence of aspartimide-related impurities?
A7: Definitive confirmation can be challenging. While LC-MS can identify mass-neutral impurities, it cannot distinguish between α- and β-isomers. Advanced techniques are often required:
-
Enzymatic Digestion : Specific proteases can cleave at the α-peptide bond but not the β-peptide bond. Analyzing the digestion fragments can reveal the presence of β-aspartyl linkages.
-
NMR Spectroscopy : 2D-NMR techniques can provide detailed structural information to differentiate between the isomers.
-
Tandem MS (MS/MS) : Careful analysis of fragmentation patterns may show differences between the α- and β-peptide isomers, although this is not always straightforward.
Prevention Strategies & Experimental Protocols
The most effective strategy to prevent aspartimide formation in Boc-SPPS is the use of an appropriate side-chain protecting group for the aspartic acid residue that provides steric hindrance or has different chemical lability.
Strategy 1: Utilize Sterically Hindering Side-Chain Protecting Groups
Using a bulkier ester group for the Asp side chain can physically block the intramolecular cyclization. The cyclohexyl (OcHex) ester is a well-established and effective choice in Boc-SPPS.[10]
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Benzyl (OBzl) | Diisopropylethylamine treatment for 24h | ~51% | [10] |
| Cyclohexyl (OcHex) | Diisopropylethylamine treatment for 24h | 0.3% | [10] |
| Benzyl (OBzl) | HF-anisole (9:1) at 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | [10] |
| Cyclohexyl (OcHex) | HF-anisole (9:1) at 0°C | Rate constant: ~24.5 x 10⁻⁶ s⁻¹ | [10] |
Protocol 1: Peptide Synthesis using Boc-Asp(OcHex)-OH
This protocol outlines the standard solid-phase synthesis steps on a manual shaker.
1. Resin Preparation:
- Start with a suitable resin (e.g., MBHA or PAM resin).
- Swell the resin in Dichloromethane (DCM) for 30 minutes.
- Wash the resin with DMF (3x).
2. Boc Deprotection:
- Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
- Drain the solution.
- Treat the resin again with 50% TFA in DCM for 20-30 minutes.
- Wash with DCM (3x) and Isopropanol (3x).
3. Neutralization:
- Treat the resin with 10% Diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).
- Wash with DCM (3x).
4. Amino Acid Coupling (HBTU/HOBt Activation):
- In a separate vessel, dissolve 3 equivalents of the Boc-protected amino acid (e.g., Boc-Asp(OcHex)-OH) and 3 equivalents of HOBt in a minimal amount of DMF.
- Add 3 equivalents of HBTU to the amino acid solution.
- Add 6 equivalents of DIPEA to the activation mixture and let it pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Shake at room temperature for 1-2 hours.
- Monitor the coupling completion with a Kaiser test.[16] If the test is positive, extend the coupling time or recouple.
- Once the reaction is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
5. Repeat:
- Repeat steps 2-4 for each amino acid in the sequence.
6. Cleavage and Deprotection:
- Wash the final peptide-resin with DCM and dry under vacuum.
- Perform the final cleavage from the resin and removal of side-chain protecting groups using an appropriate HF cocktail (e.g., HF/anisole 9:1) at 0°C for 1 hour.[10] Using lower temperatures for cleavage is crucial to minimize acid-catalyzed aspartimide formation.[10]
Table 2: Influence of Temperature on Aspartimide Formation during HF Cleavage
| Peptide-Ester | Temperature | Rate Constant (s⁻¹) | Reference |
| Glu-Asp(OBzl)-Gly-Thr | 0°C | 73.6 x 10⁻⁶ | [10] |
| Glu-Asp(OBzl)-Gly-Thr | -15°C | 6.2 x 10⁻⁶ | [10] |
Visualizations
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent ring-opening that leads to problematic side products.
Troubleshooting Workflow
This diagram provides a logical workflow for identifying and addressing potential aspartimide formation during an experiment.
Experimental Workflow for Prevention
This diagram outlines the key steps in an experimental workflow designed to minimize aspartimide formation using Boc-Asp(OcHex)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Optimizing Boc-Asp-OH Deprotection with TFA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the trifluoroacetic acid (TFA)-mediated deprotection of Boc-Asp-OH (tert-butyloxycarbonyl protected aspartic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the TFA deprotection of this compound?
A1: The most prevalent side reactions include:
-
Aspartimide Formation : The side-chain carboxyl group of the aspartic acid residue can cyclize with the backbone amide nitrogen.[1] This is particularly problematic when the adjacent amino acid is glycine, asparagine, or serine, and can lead to a mixture of α- and β-peptides and potential racemization.[1][2][3]
-
tert-Butylation : The electrophilic tert-butyl cation generated during the cleavage can alkylate nucleophilic residues, although this is more common with residues like tryptophan or methionine.[1][4]
-
Incomplete Deprotection : Insufficient acid concentration, short reaction times, or low temperatures can lead to the incomplete removal of the Boc group.[1]
-
Trifluoroacetylation : In some cases, the newly formed free amine can be acylated by TFA, though this is less common as TFA is a weak nucleophile.[][6]
Q2: What are the standard starting conditions for Boc deprotection with TFA?
A2: A common starting point is a solution of 25-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1][3] Reaction times typically range from 30 minutes to 2 hours, and progress should be monitored by an appropriate analytical method like TLC or LC-MS.[1]
Q3: How can I minimize aspartimide formation?
A3: To reduce aspartimide formation, consider the following strategies:
-
Use Milder Conditions : Lowering the reaction temperature (e.g., to 0 °C) can help, though it may require longer reaction times.
-
Alternative Protecting Groups : For peptide synthesis, using bulkier side-chain protecting groups on the aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can sterically hinder the cyclization.[1]
-
Alternative Reagents : In some cases, using 4M HCl in dioxane, which is often considered a milder acidic condition, can be a suitable alternative to TFA.[1][2]
Q4: How do I effectively remove residual TFA after the reaction?
A4: Residual TFA can interfere with subsequent reactions.[6] Common removal techniques include:
-
Evaporation under Reduced Pressure : The bulk of the TFA and solvent can be removed using a rotary evaporator.[6][7]
-
Co-evaporation : Adding a solvent like toluene and evaporating again can help form an azeotrope with the remaining TFA, aiding its removal.[1][6]
-
Precipitation : The deprotected product, now a TFA salt, can often be precipitated by adding cold diethyl ether.[1][2]
-
Basic Work-up : If the final product is not acid-sensitive, a mild basic wash (e.g., saturated NaHCO₃ solution) can be used to neutralize the TFA salt and extract the free amine.[7][8]
-
Ion-Exchange Resin : Using a basic resin like Amberlyst A-21 can effectively scavenge the TFA salt to yield the free amine.[7][9]
Q5: My deprotection reaction is incomplete. What should I do?
A5: If you observe starting material after the expected reaction time, you can try the following:
-
Increase Reaction Time : Continue to monitor the reaction and allow it to stir until the starting material is fully consumed.[1]
-
Increase TFA Concentration : If time is a constraint, carefully increasing the concentration of TFA may accelerate the reaction. A 50% TFA in DCM solution is a common upper limit for standard deprotection.[1][3]
-
Increase Temperature : Gentle warming (e.g., to 40 °C) can be attempted, but this may also increase the rate of side reactions, so it should be done with caution.[1]
Troubleshooting Guide
| Symptom / Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection (Starting material remains) | 1. Insufficient acid concentration or equivalents.[1] 2. Short reaction time.[1] 3. Low reaction temperature.[1] | 1. Increase TFA concentration to 25-50% in DCM.[1] 2. Extend the reaction time and monitor progress via TLC or LC-MS.[1] 3. Allow the reaction to proceed at room temperature or consider gentle warming (e.g., to 40°C), while monitoring for side products.[1] |
| Aspartimide Formation (Presence of side products with the same mass, leading to a mixture of α- and β-peptides) | 1. Asp-Xxx sequence is prone to cyclization (e.g., Asp-Gly).[1][3] 2. Elevated reaction temperature or prolonged reaction time. | 1. For peptide synthesis, consider using a bulkier side-chain protecting group on the aspartic acid.[1] 2. Conduct the deprotection at a lower temperature (0°C) for a longer duration. 3. Consider using a milder deprotection reagent like 4M HCl in dioxane.[2] |
| Product is Difficult to Isolate/Purify (Oily residue, poor precipitation) | 1. High solubility of the TFA salt in the work-up solvent.[7] 2. Residual TFA interfering with precipitation or crystallization. | 1. Try precipitating the product by adding cold diethyl ether.[2] 2. Perform co-evaporation with toluene to remove residual TFA before attempting precipitation.[1] 3. If the product is not water-soluble, perform a basic work-up with NaHCO₃ and extract with an organic solvent.[7] 4. Use an ion-exchange resin (e.g., Amberlyst A-21) to isolate the free amine without an aqueous work-up.[7] |
| tert-Butylation of other residues (Observed in peptides with sensitive amino acids like Trp, Met) | 1. Generation of reactive tert-butyl cations.[1][4] | 1. Add a scavenger to the deprotection cocktail. Common scavengers include triethylsilane (TES) or water (e.g., 2.5% each).[1][4] |
Experimental Protocols
Protocol 1: General Boc-Deprotection of this compound using TFA/DCM
Materials:
-
This compound substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (for co-evaporation)
-
Cold diethyl ether (for precipitation)
Procedure:
-
Dissolution : Dissolve the this compound substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) or 50% TFA/DCM mixture.[3][10]
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.[1]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until all the starting material has been consumed.
-
Work-up :
-
Concentration : Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]
-
Co-evaporation : Add toluene to the residue and evaporate again to remove residual TFA. Repeat this step 2-3 times.[1]
-
Precipitation : Add a sufficient amount of cold diethyl ether to the concentrated residue and triturate to induce precipitation of the deprotected aspartic acid as its TFA salt.[2]
-
Isolation : Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Visualizations
Boc-Deprotection Mechanism
The following diagram illustrates the acid-catalyzed removal of the Boc protecting group.
Caption: Mechanism of TFA-mediated Boc deprotection.[11]
General Experimental Workflow
This workflow outlines the key stages from the protected starting material to the isolated deprotected product.
Caption: Experimental workflow for this compound deprotection.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common issues encountered during the deprotection process.
Caption: Troubleshooting guide for this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Purification of Peptides Containing Boc-Asp-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the purification of peptides containing Boc-Asp(OH)-OH and its derivatives, where the side chain is protected (e.g., as a benzyl or cyclohexyl ester).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing Boc-Asp-OH derivatives?
The main challenge is the formation of aspartimide, an intramolecular cyclization side reaction.[1][2][3] This reaction is particularly problematic for sequences containing Asp-Gly, Asp-Ala, and Asp-Ser motifs.[1][3] The aspartimide intermediate can subsequently reopen to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate using standard purification techniques like RP-HPLC.[1]
Q2: What is aspartimide formation and why is it so problematic for purification?
Aspartimide formation is an intramolecular reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid residue, creating a five-membered ring intermediate.[1][4] This intermediate is unstable and can be hydrolyzed to yield not only the correct α-peptide but also the isomeric β-peptide, where the peptide chain continues from the side-chain carboxyl group.[5][6] Furthermore, the aspartimide intermediate is chirally labile, leading to racemization and the formation of D-Asp peptides.[1] These byproducts often have identical masses and very similar chromatographic properties to the target peptide, making their separation extremely challenging and sometimes impossible.[7]
Q3: Under what conditions does aspartimide formation occur in Boc-SPPS?
While aspartimide formation is a well-known issue in base-catalyzed Fmoc-SPPS, it also occurs under acidic conditions.[2][5] In the context of Boc-based solid-phase peptide synthesis (Boc-SPPS), the final cleavage step using strong acids like hydrogen fluoride (HF) is a major contributor to aspartimide formation.[2] The repetitive acid treatments for Boc group removal during synthesis can also contribute, albeit to a lesser extent.
Q4: How does the choice of side-chain protection for Aspartic Acid affect purification?
The choice of the side-chain protecting group is critical. In Boc-SPPS, the most common protecting groups for the Asp side chain are benzyl (Bzl) and cyclohexyl (cHx) esters. Using the beta-cyclohexyl ester (OcHex) for aspartic acid has been shown to significantly reduce the amount of aspartimide formed compared to the beta-benzyl ester (OBzl), especially during the final strong acid cleavage step.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple peaks of the same mass in the crude RP-HPLC chromatogram. | Aspartimide Formation: The crude product is a mixture of α- and β-aspartyl isomers and their D-isomers.[1] | Optimize Cleavage: Cleave the peptide from the resin at a lower temperature (e.g., 0-5 °C) to minimize the acid-catalyzed side reaction. Modify HPLC Method: Attempt separation using a different pH mobile phase (e.g., phosphate buffer at pH 5.0) or a shallower gradient, as this can sometimes resolve the isomeric pairs.[8] Re-evaluate Synthesis Strategy: For highly susceptible sequences, consider resynthesizing the peptide using Boc-Asp(OcHex)-OH instead of Boc-Asp(OBzl)-OH.[5] |
| Broad or tailing peaks during RP-HPLC purification. | Peptide Aggregation: The overall hydrophobicity of the peptide sequence can cause aggregation in the mobile phase.[1] Secondary Interactions with Silica: Residual silanol groups on the HPLC column's stationary phase can interact with the peptide, causing peak tailing.[1] | Modify Mobile Phase: Introduce organic modifiers like isopropanol or a small percentage of formic acid to disrupt aggregation.[1] Improve Sample Dissolution: Dissolve the crude peptide in a stronger, non-aggregating solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase for injection.[1] Adjust Mobile Phase pH: Using a low pH mobile phase with an ion-pairing agent like TFA (0.1%) helps protonate silanol groups and minimize secondary interactions.[1] |
| Low yield of the desired peptide after purification. | Significant Aspartimide Formation: A large portion of the product may have converted to inseparable isomers, forcing the pooling of only a small, pure fraction of the main peak.[1] Peptide Precipitation: The peptide may be soluble in the high organic content mobile phase during elution but precipitates as the fraction is collected or stored, leading to loss.[9] | Optimize Synthesis: As mentioned, use Boc-Asp(OcHex)-OH to minimize byproduct formation from the start.[5] Optimize HPLC Gradient: Employ a shallower gradient during HPLC to prevent the peptide from eluting in a highly concentrated state, which can promote precipitation.[9] Immediate Lyophilization: Freeze and lyophilize the pure fractions immediately after collection to prevent precipitation from the aqueous/organic solvent mixture. |
| Crude peptide is difficult to dissolve for purification. | High Hydrophobicity: The peptide sequence itself may be highly hydrophobic, leading to poor solubility in standard aqueous buffers used for RP-HPLC.[9][10] Aggregation during Lyophilization: The peptide may have formed strong intermolecular aggregates during the drying process. | Test Different Solvents: Start with a small aliquot to test solubility in various solvents. Begin with the intended HPLC mobile phase A (e.g., 0.1% TFA in water). If insoluble, try adding increasing amounts of mobile phase B (acetonitrile with 0.1% TFA). For very difficult cases, initial dissolution in solvents like acetic acid, DMSO, or HFIP may be necessary.[1][9] Sonication: Brief sonication in an ice bath can help break up aggregates and facilitate dissolution.[9] |
Quantitative Data
The extent of aspartimide formation is highly dependent on the side-chain protecting group. While data from Boc-SPPS is sparse in direct comparisons, insights can be gained from studies in the related Fmoc-SPPS, which also involves base-catalyzed aspartimide formation. The following data, adapted from comparative tests on a model peptide (Scorpion toxin II) using Fmoc-amino acids, illustrates how bulkier ester groups can significantly reduce this side reaction.[1] A similar principle applies in Boc-SPPS, where the bulkier cyclohexyl ester offers more protection than the benzyl ester.
Table 1: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation (Fmoc-SPPS Data)
| Aspartic Acid Derivative | Peptide Sequence | Aspartimide Formation (%)* | D-Aspartate Formation (%)* |
|---|---|---|---|
| Fmoc-Asp(OtBu)-OH | VKDG YI | 50.8 | 15.6 |
| Fmoc-Asp(OMpe)-OH | VKDG YI | 15.6 | 13.9 |
| Fmoc-Asp(OBno)-OH | VKDG YI | 10.1 | 0.8 |
| Fmoc-Asp(OtBu)-OH | VKDN YI | 11.2 | 4.3 |
| Fmoc-Asp(OMpe)-OH | VKDN YI | 2.5 | 3.5 |
| Fmoc-Asp(OBno)-OH | VKDN YI | 0.3 | 0.4 |
*Data reflects formation after 200 minutes in 20% piperidine/DMF.[1] *OMpe = 3-methylpent-3-yl ester; OBno = 5-n-butyl-5-nonyl ester.[1]
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Boc-Protected Peptide
This protocol describes the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
-
Resin Preparation: Place the dried peptide-resin (e.g., 1 gram) in a suitable reaction vessel.
-
Scavenger Addition: Add scavengers to the vessel to protect susceptible amino acids from reactive cations generated during cleavage. A common mixture is 5% v/v triisopropylsilane (TIS) and 5% v/v water. For peptides containing Trp, add 5% w/v ethanedithiol (EDT).
-
TFA Addition: Cool the vessel in an ice bath. Slowly add cold trifluoroacetic acid (TFA) to create a final cleavage cocktail (e.g., TFA/TIS/Water 95:5:5, v/v/v). Use approximately 10 mL of cocktail per gram of resin.[11]
-
Reaction: Stir the suspension at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin using a fritted funnel and collect the TFA filtrate, which contains the cleaved peptide.[11]
-
Resin Wash: Wash the resin with a small amount of fresh TFA and combine the filtrates to maximize recovery.[1]
Protocol 2: Crude Peptide Precipitation and Isolation
This protocol is used to isolate the crude peptide from the cleavage cocktail.
-
Prepare Ether: In a centrifuge tube, place a 10-fold excess of cold diethyl ether relative to the volume of the TFA filtrate.[1][11]
-
Precipitation: Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. The crude peptide should precipitate as a white solid.[1]
-
Pelleting: Centrifuge the mixture to pellet the precipitated peptide.[1]
-
Washing: Carefully decant the ether. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and organic byproducts.[1][11]
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 3: Purification by Preparative RP-HPLC
This protocol outlines the general procedure for purifying the crude peptide.
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A (0.1% TFA in water). If necessary, use stronger solvents like DMSO or acetic acid for initial dissolution, then dilute with Mobile Phase A.[1] Filter the sample through a 0.45 µm filter before injection.[1]
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is standard for peptide purification.[1]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Gradient: Develop a linear gradient based on the peptide's hydrophobicity, determined from analytical HPLC runs. A typical gradient might be 5% to 65% Mobile Phase B over 40-60 minutes.
-
Detection: Monitor the elution at 214 nm (peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).[1][11]
-
-
Fraction Collection: Collect fractions across the peaks of interest.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure target peptide.
-
Lyophilization: Pool the fractions with the desired purity. Freeze the pooled fractions (e.g., in a dry ice/acetone bath) and lyophilize to obtain the final purified peptide as a fluffy white powder.[1]
Visualizations
Caption: Workflow for Boc-SPPS, cleavage, and purification.
Caption: Side reaction pathway of aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization of Aspartic Acid During Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the racemization of aspartic acid (Asp) during peptide synthesis, a critical factor in ensuring the purity, safety, and efficacy of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization and why is it a concern in peptide synthesis?
A1: Aspartic acid racemization is the conversion of the naturally occurring L-aspartic acid enantiomer into its D-aspartic acid counterpart at the alpha-carbon. This process is a significant concern in peptide synthesis as it leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric impurities. These impurities can be difficult to separate from the desired peptide, potentially altering the peptide's three-dimensional structure, biological activity, and immunogenicity. The primary mechanism for this racemization during Fmoc-based solid-phase peptide synthesis (SPPS) is through the formation of an aspartimide intermediate.[1][2]
Q2: What is an aspartimide intermediate and how does it lead to racemization?
A2: An aspartimide is a five-membered succinimide ring that forms when the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carboxyl group of the aspartic acid.[1][2] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc-deprotection, typically with piperidine. The formation of the aspartimide intermediate is problematic because the alpha-carbon of the aspartic acid residue becomes prochiral. Subsequent nucleophilic attack on the aspartimide ring, for instance by piperidine or water, can occur at either carbonyl group, leading to a mixture of the desired α-linked peptide and the undesired β-linked peptide. Crucially, this ring-opening can also result in the formation of both L- and D-aspartyl residues, leading to racemization.[1][2]
Q3: Which peptide sequences are most susceptible to aspartic acid racemization?
A3: The amino acid sequence immediately following the aspartic acid residue significantly influences the rate of aspartimide formation and subsequent racemization. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1]
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Ala (D-A)
-
Asp-Arg (D-R) [2]
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected in an Asp-Containing Peptide
Root Cause: The most likely cause is the formation of an aspartimide intermediate during the Fmoc-deprotection steps. This is exacerbated by factors such as high temperatures, prolonged exposure to basic conditions, and the use of certain solvents and coupling reagents.
Solutions:
-
Modification of Deprotection Conditions:
-
Use of Additives in the Deprotection Solution: The addition of an acidic additive can buffer the basicity of the piperidine solution, thereby reducing the rate of aspartimide formation.
-
1-Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the 20% piperidine in DMF deprotection solution is a widely used and effective method.[3][4]
-
Oxyma Pure: Ethyl 2-cyano-2-(hydroxyimino)acetate can be used as a non-explosive alternative to HOBt.
-
Formic Acid: The addition of a small amount of a weak acid, such as 5% formic acid, to the piperidine solution has been shown to significantly reduce aspartimide formation.[5]
-
-
Use of Alternative Bases: Replacing piperidine with a weaker or more sterically hindered base can minimize aspartimide formation.
-
Piperazine: Using a 10% w/v solution of piperazine in DMF/ethanol can be effective.[3][4]
-
Morpholine: As a weaker base, morpholine can also reduce aspartimide formation, though its deprotection efficiency may be lower.[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): While a very efficient deprotection reagent, DBU is a strong, non-nucleophilic base that can catalyze aspartimide formation and should generally be avoided for Asp-containing peptides.[6]
-
-
-
Backbone Protection:
-
Hmb/Dmb Dipeptides: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of the amino acid preceding the aspartic acid residue effectively prevents aspartimide formation.[7][8] This is often done by using a pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptide, where Xaa is the amino acid before the Asp-Gly sequence.[7]
-
-
Side-Chain Protection:
-
Bulky Ester Protecting Groups: Using more sterically hindered protecting groups for the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can reduce the rate of aspartimide formation compared to the standard tert-butyl (OtBu) group.[1][9]
-
Cyanosulfurylide (CSY) Protection: This non-ester-based protecting group masks the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation. The CSY group is stable to standard SPPS conditions and is removed at the end of the synthesis using an electrophilic halogenating agent like N-chlorosuccinimide (NCS).[2]
-
-
Optimization of Coupling and Synthesis Conditions:
-
Choice of Coupling Reagent: The choice of coupling reagent can influence the extent of racemization. While most modern coupling reagents (e.g., HBTU, HATU, HCTU) are designed to minimize racemization, the addition of HOBt or Oxyma Pure during coupling is always recommended. Carbodiimide-based reagents like DIC should be used with an additive like HOBt to suppress racemization.[10]
-
Temperature Control: Elevated temperatures, especially in microwave-assisted peptide synthesis, can significantly increase the rate of aspartimide formation and racemization.[3][11] Lowering the coupling temperature for the amino acid following the aspartic acid residue can be beneficial.[3]
-
Solvent Selection: The polarity of the solvent can impact the rate of aspartimide formation. Some studies suggest that less polar solvents may reduce this side reaction.[12]
-
Data Presentation: Comparison of Strategies to Minimize Aspartimide Formation and Racemization
The following tables summarize quantitative data on the effectiveness of various strategies to reduce aspartimide formation and subsequent racemization.
Table 1: Effect of Deprotection Reagent on Aspartimide and D-Asp Formation
| Deprotection Reagent | % Aspartimide | % D-Asp | Reference |
| 20% Piperidine in DMF | 31.5 | 9.6 | [13] |
| 20% Piperidine, 0.1M HOBt in DMF | 10.2 | 3.2 | [13] |
| 5% Piperazine in DMF | 14.8 | 2.1 | [13] |
| 5% Piperazine, 0.1M HOBt in DMF | 4.5 | 1.1 | [13] |
Table 2: Influence of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation
| Asp Side-Chain Protecting Group | Model Peptide | % Aspartimide Formation | Reference |
| OtBu | VKDGYI-OH | ~40% | [2] |
| O-Mpe | VKDGYI-OH | ~15% | [2] |
| O-Die | VKDGYI-OH | ~12% | [2] |
| CSY | VKDGYI-OH | 0% | [2] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive
Objective: To minimize aspartimide formation by adding HOBt to the piperidine deprotection solution.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
Deprotection Solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Protocol 2: Synthesis using Fmoc-Xaa-(Dmb)Gly-OH Dipeptide
Objective: To prevent aspartimide formation at an Asp-Gly sequence by using a Dmb-protected dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-(Dmb)Gly-OH dipeptide (where Xaa is the residue preceding Asp)
-
Coupling reagent (e.g., HATU, HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (1.5-2 equivalents relative to resin loading), the coupling reagent (1.5-2 equivalents), and DIPEA (3-4 equivalents) in DMF.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF.
-
Continue Synthesis: Proceed with the standard deprotection and coupling cycles for the subsequent amino acids. The Dmb group will be removed during the final cleavage from the resin with trifluoroacetic acid (TFA).
Protocol 3: Quantification of Aspartic Acid Racemization by HPLC
Objective: To separate and quantify the L- and D-enantiomers of aspartic acid in a synthetic peptide sample.
Materials:
-
Crude or purified synthetic peptide
-
6 M HCl
-
Derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or Marfey's reagent)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 HPLC column
-
Mobile phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 6.0)
-
Mobile phase B: Acetonitrile or methanol
-
L-Asp and D-Asp standards
Procedure:
-
Peptide Hydrolysis: a. Place a known amount of the peptide in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, cool the sample and evaporate the HCl under vacuum.
-
Derivatization: a. Reconstitute the dried hydrolysate in a suitable buffer. b. Add the derivatizing agent (e.g., OPA/NAC solution) and allow the reaction to proceed according to the manufacturer's instructions. This will form diastereomers that can be separated on a standard C18 column.
-
HPLC Analysis: a. Inject the derivatized sample onto the HPLC system. b. Elute the diastereomers using a suitable gradient of mobile phase B into mobile phase A. c. Monitor the elution profile using the appropriate detector (e.g., fluorescence for OPA derivatives).
-
Data Analysis: a. Identify the peaks corresponding to the L-Asp and D-Asp derivatives by comparing their retention times to those of the derivatized standards. b. Integrate the peak areas for both enantiomers. c. Calculate the percentage of D-Asp using the following formula: % D-Asp = [Area(D-Asp) / (Area(L-Asp) + Area(D-Asp))] x 100
Visualizations
Aspartimide Formation and Racemization Pathway
Caption: Mechanism of aspartimide formation and subsequent racemization.
Experimental Workflow for Minimizing Aspartic Acid Racemization
Caption: Workflow for selecting and implementing strategies to minimize Asp racemization.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. csbio.com [csbio.com]
- 12. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Boc-Asp-OH stability issues during prolonged synthesis
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-α-Boc-L-aspartic acid (Boc-Asp-OH) during prolonged chemical synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue associated with this compound during peptide synthesis?
The primary stability issue is the intramolecular cyclization of the aspartic acid residue to form a succinimide derivative, commonly known as an aspartimide.[1][2] This side reaction is a significant challenge because the aspartimide intermediate is unstable and can lead to several unwanted byproducts. While this problem is more pronounced in Fmoc-based SPPS due to repetitive base treatments, it is also a concern in Boc-SPPS, especially during the final cleavage step or under certain coupling conditions.[3][4]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation is problematic because the five-membered ring is susceptible to nucleophilic attack. This leads to a mixture of products that are often difficult or impossible to separate from the desired peptide[1][5]:
-
α-Peptide (Correct Product): The desired peptide with the standard amide bond.
-
β-Peptide (isoAsp): An isomeric impurity where the peptide backbone continues from the side-chain carboxyl group of the aspartic acid residue. This byproduct has the same mass as the target peptide and can be difficult to detect and separate.[5]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the incorporation of D-Asp residues in the peptide sequence.[6]
-
Piperidide Adducts: In syntheses where piperidine is used (less common in standard Boc-SPPS), it can open the aspartimide ring to form piperidide adducts.
This degradation pathway ultimately results in lower yields and complicates the purification process, potentially leading to final products with hidden impurities that compromise biological activity.[1][7]
Q3: Which peptide sequences are most susceptible to this side reaction?
The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (the Asp+1 or Xaa in an Asp-Xaa motif). Sequences where the following residue has low steric hindrance are the most vulnerable[3]:
Q4: What factors promote aspartimide formation in Boc-SPPS?
While the base-catalyzed mechanism is the primary concern in Fmoc chemistry, several conditions can promote this side reaction in a Boc-SPPS workflow:
-
Final Cleavage with Strong Acid: The final deprotection and cleavage from the resin using strong acids like liquid hydrogen fluoride (HF) can promote acid-catalyzed aspartimide formation.[3][4]
-
Prolonged Coupling Times: Extended activation or coupling times for the this compound residue can increase the risk of side reactions.
-
Repetitive Acid Treatments: Although the milder acid used for Boc deprotection (TFA) is less prone to causing this issue than the bases in Fmoc chemistry, repeated cycles over a long synthesis can contribute to degradation.
-
Elevated Temperatures: Performing couplings or other steps at higher temperatures can accelerate the rate of aspartimide formation.[3]
Q5: How can I detect aspartimide-related impurities?
Detection requires a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Aspartimide-related impurities often appear as distinct pre-peaks or post-peaks relative to the main product peak in a reverse-phase HPLC chromatogram.[8] However, the β-aspartyl and D-aspartyl isomers may co-elute with the target peptide.
-
Mass Spectrometry (MS): The aspartimide intermediate itself will have a mass corresponding to a loss of water (M-18 Da) from the parent peptide.[5] The α- and β-peptide isomers, including racemized versions, will have the same molecular mass as the target peptide, making them undetectable by MS alone.[5]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Actions & Solutions |
| Low final yield and multiple impurity peaks in HPLC | Aspartimide formation during synthesis or final cleavage. | 1. Use a Protected Asp Derivative: For highly susceptible sequences (e.g., Asp-Gly), use a side-chain protecting group with increased steric bulk, such as Boc-Asp(OcHex)-OH (Cyclohexyl ester).[3]2. Optimize Coupling: Use in situ neutralization coupling protocols with a sterically hindered base like diisopropylethylamine (DIEA) to minimize side reactions.[3]3. Control Temperature: Avoid elevated temperatures during coupling steps.[9] |
| Broad or split main peak in HPLC with correct mass | Presence of co-eluting α/β isomers or racemized products. | 1. Perform Peptide Hydrolysis & Chiral Amino Acid Analysis: This can quantify the amount of D-Asp present, confirming racemization has occurred.2. Modify Cleavage Conditions: If using HF, ensure cleavage time and temperature are minimized. Consider alternative, milder global deprotection strategies if compatible with other protecting groups. |
| Peak detected at M-18 Da in Mass Spectrometry | Presence of the stable aspartimide intermediate in the crude product. | This confirms the degradation pathway. Implement preventative strategies outlined above for future syntheses, such as using sterically hindered protecting groups or optimizing reaction conditions.[5] |
Visualizing the Problem: Reaction Pathways and Workflows
Aspartimide Formation Pathway
The diagram below illustrates the chemical pathway leading to aspartimide formation and the subsequent degradation products. The process begins with the deprotonated backbone amide nitrogen of the Asp+1 residue attacking the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring.
Caption: Reaction scheme for aspartimide formation and subsequent product distribution.
Troubleshooting Workflow for Asp-Containing Peptides
This decision tree provides a logical workflow for troubleshooting syntheses of peptides containing this compound that show signs of instability.
Caption: A decision tree for troubleshooting common this compound stability issues.
Experimental Protocols
Protocol 1: In Situ Neutralization Coupling for a Sensitive Asp Residue
This protocol is designed to minimize the time the N-terminal amine is free and unprotonated, reducing the risk of side-chain attack.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes. Wash thoroughly with DCM.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Boc-Asp(OR)-OH (where R is a suitable protecting group like Benzyl or Cyclohexyl) and 3 equivalents of HBTU in N,N-Dimethylformamide (DMF).
-
Coupling Reaction: Add 6 equivalents of a sterically hindered base (e.g., DIEA) to the activated amino acid mixture. Immediately add this solution to the washed, TFA-salt form of the peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).
-
Washing: After completion, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Analysis of Aspartimide-Related Impurities by RP-HPLC
This method provides a general guideline for detecting impurities in a crude peptide product.
-
Sample Preparation: Dissolve a small amount of the crude peptide (post-cleavage and precipitation) in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the peptide's hydrophobicity.
-
Detection: Monitor the elution profile at 214 nm or 220 nm.
-
Data Analysis: Analyze the chromatogram for pre- or post-peaks near the main product peak. Collect fractions for subsequent mass spectrometry analysis to identify the molecular weights of the species in each peak. Look for masses corresponding to the target peptide, M-18 (aspartimide), and any other potential adducts.
References
- 1. Issuu [issuu.com]
- 2. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of Aspartate-Containing Peptides
Welcome to the technical support center for challenges encountered during the Boc deprotection of aspartate (Asp)-containing peptides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles, with a primary focus on the prevention of aspartimide formation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern during the final acid cleavage of Asp-containing peptides in Boc-SPPS?
A1: The major side reaction is the formation of a succinimide derivative known as aspartimide. This occurs through an acid-catalyzed intramolecular cyclization of the aspartic acid residue. The aspartimide intermediate can subsequently undergo nucleophilic attack (e.g., by water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often accompanied by racemization. This can lead to significant difficulties in purification and a reduction in the overall yield of the target peptide.
Q2: Which Asp side-chain protecting groups are commonly used in Boc-SPPS, and how do they influence aspartimide formation?
A2: In Boc-based solid-phase peptide synthesis (SPPS), the side chain of aspartic acid is typically protected as a benzyl ester (Asp(OBzl)) or a cyclohexyl ester (Asp(OcHex)). While effective, both can be susceptible to aspartimide formation during the final strong acid cleavage step (e.g., with HF or TFA). Historically, Boc-based SPPS with Asp(OcHex) side-chain protection has been associated with minimal aspartimide formation, but the use of strong acids like hydrogen fluoride (HF) in the final cleavage and deprotection step can still promote this side reaction.[1]
Q3: What is the most critical experimental parameter to control to minimize aspartimide formation during Boc deprotection?
A3: Temperature is a key factor in minimizing potential side reactions during cleavage and deprotection. For peptide resins containing Asp(OBzl) or Asp(OcHex), it is recommended that the cleavage reaction be performed at reduced temperatures, typically 0-5 °C, to suppress the rate of aspartimide formation.
Q4: What is the primary role of scavengers in the cleavage cocktail for Boc-SPPS?
A4: During the acidic cleavage of the peptide from the resin and the removal of side-chain protecting groups, reactive carbocations are generated (e.g., t-butyl cations from Boc groups). These electrophilic species can cause unwanted modifications of sensitive amino acid residues. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive cations, thereby preventing side reactions such as the alkylation of tryptophan, methionine, and cysteine residues.
Q5: Do standard scavengers also prevent aspartimide formation?
A5: The primary role of commonly used scavengers like triisopropylsilane (TIS), water, and various thiols is to prevent the alkylation of sensitive amino acid residues. While their direct effect on preventing the acid-catalyzed intramolecular cyclization leading to aspartimide formation is not as well-documented, their inclusion is crucial for the overall purity of the final peptide. By minimizing other side reactions, they contribute to a cleaner crude product, which can simplify the purification of the desired Asp-containing peptide.
Troubleshooting Guide
This guide addresses common issues observed during the Boc deprotection of Asp-containing peptides.
Issue 1: Presence of an unexpected peak with the same mass as the desired peptide in HPLC/LC-MS analysis.
-
Possible Cause: This is a classic indicator of aspartimide formation followed by hydrolysis, leading to the formation of a β-aspartyl peptide isomer, which is often difficult to separate from the desired α-aspartyl peptide.
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected peptide isomers.
Issue 2: Low yield of the desired peptide and a complex mixture of byproducts.
-
Possible Cause: This could be a combination of incomplete deprotection and various side reactions, including aspartimide formation and alkylation of sensitive residues due to inadequate scavenging.
-
Solutions:
-
Ensure Complete Deprotection: Increase the reaction time for the acid cleavage, while carefully maintaining a low temperature.
-
Optimize Scavenger Cocktail: If your peptide contains sensitive residues like Trp, Met, or Cys in addition to Asp, ensure your scavenger cocktail is robust enough to protect them. Refer to the data tables below for common scavenger cocktails.
-
Thorough Washing: After cleavage, ensure the precipitated peptide is thoroughly washed with cold diethyl ether to remove scavengers and cleaved protecting groups, which can sometimes interfere with analysis and purification.
-
Data Presentation: Scavenger Cocktails for Final Cleavage
The following tables summarize common scavenger cocktails used in the final TFA-mediated cleavage step of Boc-SPPS. While not specifically tailored to prevent aspartimide formation, they are essential for preventing other significant side reactions.
Table 1: Common Scavengers and Their Targets
| Scavenger | Target Residues/Function | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | Trp, Cys (scavenges trityl cations) | 2.5% - 5% |
| Water | Trp (suppresses t-butylation) | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | Cys, Met (reduces oxidation, scavenges trityl groups) | 2.5% |
| Thioanisole | Met (prevents S-alkylation), Arg (aids in deprotection) | 5% |
| Phenol | Tyr, Trp (protects from oxidation) | 5% |
Table 2: Standard TFA Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Primary Application |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without Cys or Met |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr) |
Experimental Protocols
Protocol 1: Standard Low-Temperature TFA Cleavage of Asp(OBzl)-Containing Peptides
This protocol is designed to minimize aspartimide formation during the final cleavage and deprotection.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
Prepare the desired cleavage cocktail. For a peptide containing Asp but no other sensitive residues, a standard cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) is a good starting point.
-
Cool the cleavage cocktail to 0 °C in an ice bath.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the peptide-resin (approximately 1-2 mL for 100 mg of resin).
-
Stir the suspension at 0-5 °C for 2-4 hours. Monitor the progress of the cleavage by taking small aliquots and analyzing by HPLC if necessary.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh, cold TFA.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: HF Cleavage of Asp(OcHex)-Containing Peptides
HF cleavage requires specialized equipment and safety precautions. This is a general overview and should be performed by experienced personnel.
-
Resin Preparation:
-
The dried peptide-resin is placed in a Kel-F reaction vessel.
-
Add the appropriate scavenger, such as anisole (typically 10% v/v).
-
-
HF Cleavage:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal and Peptide Isolation:
-
Remove the HF under a stream of nitrogen or by vacuum.
-
Wash the remaining resin and peptide mixture with cold diethyl ether to remove scavengers and organic byproducts.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
References
Technical Support Center: Overcoming Peptide Aggregation in the Presence of Hydrophobic Protecting Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic protecting groups during synthesis and handling.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Resin clumping or shrinking during Solid-Phase Peptide Synthesis (SPPS).[1][2] | Intermolecular hydrogen bond formation between growing peptide chains, leading to β-sheet secondary structures and on-resin aggregation.[1] This is particularly common with hydrophobic sequences.[1] | 1. Solvent Optimization: Switch to more polar aprotic solvents like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent to improve solvation.[3][4] 2. Chaotropic Agents: Wash the resin with solutions of chaotropic salts such as 0.8 M NaClO₄ or 4 M KSCN in DMF before coupling.[3][5] 3. Change Solid Support: Use a lower loading resin or switch to a more hydrophilic PEG-based resin (e.g., NovaPEG, TentaGel) to enhance swelling and solvation.[1][3] |
| Failed or incomplete coupling reactions (indicated by a positive Kaiser test). | Steric hindrance at the N-terminus due to aggregation, preventing access for the incoming amino acid.[1] | 1. Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] 2. Stronger Coupling Reagents: Employ more potent coupling reagents like HATU or HCTU.[1][2] 3. Increase Reaction Temperature: Performing the coupling at a higher temperature can help disrupt aggregates. Microwave-assisted synthesis can be particularly effective.[1][3] |
| Incomplete Fmoc-deprotection. | Aggregation preventing the piperidine solution from accessing the Fmoc protecting group.[1] | 1. Extended Deprotection Time: Increase the duration of the deprotection step.[1][2] 2. Use a Stronger Base: Add a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution.[2][3] |
| Crude peptide is insoluble after cleavage from the resin. | The inherent hydrophobicity of the final peptide leads to poor solubility in standard purification solvents.[1][6] | 1. Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine tag) that can be cleaved after purification.[1][7] 2. Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, formic acid, or a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) before diluting it into the purification buffer.[1][8][9] 3. Disruptive Agents: Use chaotropic agents like 6 M guanidine HCl or 8 M urea to dissolve peptides that tend to aggregate.[10] |
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support.[1] This leads to the formation of stable secondary structures, most notably β-sheets.[1] Sequences rich in hydrophobic amino acids such as Valine (Val), Leucine (Leu), and Isoleucine (Ile) are particularly prone to aggregation as their side chains tend to associate, bringing the peptide backbones closer together and facilitating hydrogen bond formation.[1][11]
Q2: How can I proactively prevent peptide aggregation during synthesis?
A2: Several strategies can be employed to prevent aggregation:
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid can disrupt hydrogen bonding.[3] These are typically introduced every six to seven residues.[3]
-
Pseudoproline Dipeptides: The use of pseudoproline dipeptides, which are derived from serine or threonine, introduces a "kink" in the peptide backbone, mimicking the structure of proline.[12][13] This disruption of the regular peptide structure hinders the formation of β-sheets.[12]
-
"Difficult" Sequence Modification: If possible, substituting or rearranging problematic hydrophobic residues can reduce the tendency for aggregation.
-
Resin and Linker Selection: Utilizing resins with good swelling properties, such as PEG-based resins, and linkers that enhance the solvation of the peptide can be beneficial.[4][5]
Q3: What is the difference between Boc and Fmoc chemistry in the context of peptide aggregation?
A3: The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies can influence aggregation. The Boc strategy requires strongly acidic conditions (e.g., TFA) for deprotection.[][15] These aggressive conditions can effectively disrupt aggregates and secondary structures as they form, making it a suitable choice for synthesizing hydrophobic peptides prone to aggregation.[][16] In contrast, the Fmoc strategy uses milder basic conditions (e.g., piperidine) for deprotection, which may not be sufficient to break up strong aggregates once they have formed.[][15]
Q4: How can I detect and quantify peptide aggregation?
A4: Several analytical techniques can be used to detect and quantify peptide aggregation:
-
Visual Inspection of Resin: During SPPS, resin shrinking or clumping can be a physical indicator of on-resin aggregation.[1]
-
UV-Visible Spectroscopy: This technique can be used to monitor turbidity, which increases with the formation of insoluble aggregates.[17] An "Aggregation Index" can be calculated from the ratio of absorbance at 280 nm and 350 nm.[18]
-
Fluorescence Spectroscopy: Techniques like intrinsic tryptophan fluorescence or the use of extrinsic dyes that bind to hydrophobic regions can detect early stages of aggregation and conformational changes.[17][18][19]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to resolve monomers, dimers, and higher-order aggregates.[18][20]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the presence of aggregates.[20]
Q5: What are chaotropic agents and how do they help in solubilizing aggregated peptides?
A5: Chaotropic agents are substances that disrupt the structure of water and weaken the hydrophobic effect.[21][22] By interfering with non-covalent interactions like hydrogen bonds and hydrophobic interactions that hold peptide aggregates together, they can help to solubilize them.[21][23] Common chaotropic agents used for this purpose include guanidine hydrochloride and urea.[23][24]
Experimental Protocols
Protocol 1: Manual Coupling of Pseudoproline & Dmb Dipeptides
This protocol describes the manual coupling of pseudoproline and Dmb-dipeptides to the deprotected N-terminus of a resin-bound peptide.
Methodology:
-
Dissolve the pseudoproline or Dmb-dipeptide derivative (5 eq.) and a coupling reagent such as PyBOP®, TBTU, HBTU, HCTU, or HATU (5 eq.) in a minimal volume of DMF or NMP.[5]
-
Add diisopropylethylamine (DIPEA) (10 eq.) to the solution and mix thoroughly.[5]
-
Immediately add the activated amino acid solution to the Fmoc-deprotected peptide resin.
-
Agitate the reaction mixture for 1-2 hours.[5]
-
Monitor the completion of the coupling reaction using a qualitative test such as the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.[5]
Protocol 2: Standardized Solubility Testing of Peptides
This protocol provides a systematic approach to determine the optimal solvent for a lyophilized peptide.
Methodology:
-
Weigh approximately 1-2 mg of the lyophilized peptide into several separate microcentrifuge tubes.[21]
-
To the first tube, add a calculated volume of a primary solvent (e.g., sterile distilled water) to achieve a target concentration (e.g., 10 mg/mL).[21][23]
-
Gently vortex or sonicate the tube to facilitate dissolution.[23] Sonication can warm the solution, so use it judiciously to avoid peptide degradation.[23]
-
Visually inspect the solution against a dark background for any undissolved particulates.[21]
-
If the peptide is insoluble, repeat steps 2-4 with different solvents or solvent mixtures in separate tubes. A suggested order of solvents to test is:
-
Once a suitable solvent is identified, the solution can be prepared at the desired concentration.
Visualizations
Caption: A simplified workflow for solid-phase peptide synthesis with an integrated troubleshooting loop for aggregation.
Caption: Key strategies for preventing peptide aggregation during synthesis.
Caption: The logical relationship between hydrophobic components and peptide synthesis failure due to aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Handling highly hydrophobic and aggregation prone peptide sequences – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. genscript.com [genscript.com]
- 11. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. approcess.com [approcess.com]
- 19. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Aggregation Analysis [intertek.com]
- 21. benchchem.com [benchchem.com]
- 22. arxiv.org [arxiv.org]
- 23. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 24. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jpt.com [jpt.com]
Technical Support Center: Optimizing Peptide Synthesis with Boc-Asp-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of your peptide synthesis when using Boc-Asp-OH.
Troubleshooting Guide
Issue: Low Yield or Purity in Peptides Containing Aspartic Acid
Low yield and the presence of impurities are common challenges when incorporating Aspartic acid (Asp) into a peptide sequence using Boc-chemistry. The primary culprit is the formation of an aspartimide intermediate, which can lead to the formation of β-aspartyl peptides and racemization.
Core Problem: Aspartimide Formation
During Boc-SPPS (Solid-Phase Peptide Synthesis), the side-chain protecting group of Aspartic acid can be susceptible to intramolecular cyclization, forming a five-membered ring intermediate known as an aspartimide. This side reaction can occur under both the acidic conditions of Boc deprotection and the basic conditions of neutralization. The aspartimide can then reopen to form the desired α-aspartyl peptide, the undesired β-aspartyl peptide, or a racemized product. This not only reduces the yield of the target peptide but also introduces impurities that are often difficult to separate due to their similar mass and chromatographic behavior.
Diagram of Aspartimide Formation
Caption: Mechanism of aspartimide formation during Boc-SPPS.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield when using this compound?
The primary cause of low yield is the formation of an aspartimide intermediate. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1] The aspartimide can subsequently rearrange to form β-aspartyl peptides, which are difficult-to-remove impurities, thereby reducing the overall yield of the desired α-aspartyl peptide.
Q2: How can I minimize aspartimide formation during my synthesis?
There are several strategies to minimize aspartimide formation:
-
Choice of Side-Chain Protecting Group: Using a sterically hindering protecting group on the β-carboxyl of Aspartic acid can significantly reduce the rate of aspartimide formation. For Boc-SPPS, Boc-Asp(OcHex)-OH (cyclohexyl ester) is highly recommended over Boc-Asp(OBzl)-OH (benzyl ester) .
-
Optimized Coupling Conditions: Employing efficient coupling reagents and protocols can help drive the desired peptide bond formation and reduce the time available for side reactions.
-
In Situ Neutralization: This technique, where neutralization and coupling occur simultaneously, can minimize the time the deprotected amine is exposed to basic conditions, thus reducing the risk of aspartimide formation.[2][3][4][5][6]
-
Double Coupling: For difficult couplings, including the incorporation of Aspartic acid, a second coupling step can be performed to ensure complete acylation of the free amine, leaving less opportunity for side reactions.
Q3: Which side-chain protecting group for this compound gives the best yield?
For Boc-SPPS, the use of a cyclohexyl ester (OcHex) as the side-chain protecting group for Aspartic acid results in significantly lower aspartimide formation compared to the benzyl ester (OBzl).[2] This leads to higher purity and overall yield of the final peptide.
| Protecting Group | Aspartimide Formation Rate | Fold Reduction vs. Benzyl Ester | Reference |
| Benzyl Ester (OBzl) | High | - | [2] |
| Cyclohexyl Ester (OcHex) | 0.3% aspartimide after 24h with DIEA | 170-fold | [2] |
Q4: What are the recommended coupling reagents for this compound?
Standard and effective coupling reagents for Boc-amino acids, including this compound, are:
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective choice that is efficient in minimizing racemization.[3]
-
HBTU/DIEA (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N'-Diisopropylethylamine): A highly efficient uronium-based coupling reagent that promotes rapid amide bond formation.[3] The addition of HOBt can further suppress side reactions.
Q5: When should I consider a "double coupling" protocol?
A double coupling protocol is recommended under the following circumstances:
-
When incorporating sterically hindered amino acids.
-
For known "difficult" sequences that are prone to aggregation.
-
When a Kaiser test after the initial coupling indicates incomplete reaction (i.e., the beads are blue).
-
Specifically, when coupling any amino acid to an N-terminal Asp residue, to ensure the reaction goes to completion.
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Asp(OcHex)-OH using HBTU/DIEA
This protocol is recommended for routine incorporation of Aspartic acid with minimized risk of aspartimide formation.
Workflow Diagram
Caption: Standard workflow for Boc-Asp(OcHex)-OH coupling.
Methodology:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and then Dimethylformamide (DMF) (3x).
-
Neutralization: Neutralize the resin with 10% N,N'-Diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(OcHex)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin, followed by DIEA (6 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the double coupling protocol.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.
Protocol 2: Double Coupling for Difficult Aspartic Acid Incorporations
This protocol is recommended when the standard coupling is incomplete or for sequences known to be problematic.
Workflow Diagram
Caption: Logical workflow for a double coupling strategy.
Methodology:
-
First Coupling: Perform the standard coupling protocol as described in Protocol 1.
-
Monitoring: After the first coupling, perform a Kaiser test.
-
Decision:
-
If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed with the final washing steps.
-
If the Kaiser test is positive (blue beads), proceed to the second coupling.
-
-
Washing: Wash the resin with DMF (3x) to remove byproducts from the first coupling.
-
Second Coupling: Repeat the amino acid activation and coupling steps from Protocol 1.
-
Final Monitoring: Perform a final Kaiser test. It should be negative.
-
Capping (Optional but Recommended if Kaiser is still positive): If the Kaiser test remains positive, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Washing: Proceed with the final washing steps.
Signaling Pathways Involving Aspartic Acid-Containing Peptides
Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are well-known for their role in cell adhesion and signaling. They act as ligands for integrins, a family of transmembrane receptors. The binding of RGD peptides to integrins can trigger intracellular signaling cascades that influence cell survival, proliferation, and migration.
RGD-Integrin Signaling Pathway
Caption: Simplified RGD-Integrin signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boc-Asp-OH and Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy for trifunctional amino acids like aspartic acid is critical to the success of the synthesis. The two most established methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each present distinct advantages and challenges when incorporating aspartic acid residues. This guide provides an objective comparison of Boc-Asp-OH and Fmoc-Asp(OtBu)-OH, supported by available experimental data, to inform the selection process for synthesizing aspartic acid-containing peptides.
Core Chemical Strategies: A Tale of Two Orthogonalities
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes.
Boc-SPPS employs the acid-labile Boc group for temporary α-amino protection. The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA). The side-chain protecting group for aspartic acid in this strategy is commonly a benzyl ester (Boc-Asp(OBzl)-OH), which is stable to the repetitive TFA treatments but is cleaved during the final, harsh acidolytic cleavage from the resin, usually with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Fmoc-SPPS utilizes the base-labile Fmoc group for α-amino protection, which is removed with a secondary amine, most often piperidine. The side-chain of aspartic acid is typically protected with a tert-butyl (tBu) ester (Fmoc-Asp(OtBu)-OH), which is stable to piperidine but is cleaved by TFA in the final step. This milder overall process has made Fmoc-SPPS the more widely used method in modern peptide synthesis.[1]
Performance Comparison: The Challenge of Aspartimide Formation
A critical side reaction in the synthesis of peptides containing aspartic acid is the formation of a succinimide ring, known as an aspartimide. This occurs through the intramolecular cyclization of the aspartic acid residue and is particularly problematic in Fmoc-SPPS due to the basic conditions used for Fmoc deprotection.[2] Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[3]
Historically, Boc-based SPPS has been associated with minimal aspartimide formation during the synthesis cycles.[4] The use of Asp(OcHex) side-chain protection in conjunction with in situ neutralization protocols has been shown to be effective in suppressing this side reaction.[4] However, the final HF cleavage step in Boc chemistry can promote acid-catalyzed aspartimide formation.[4]
In contrast, the repeated exposure to piperidine in Fmoc-SPPS makes sequences containing aspartic acid, particularly Asp-Gly, Asp-Asn, and Asp-Ser, highly susceptible to aspartimide formation.[5]
Quantitative Data on Aspartimide Formation in Fmoc-SPPS
The synthesis of the model peptide, scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), is often used to evaluate the extent of aspartimide formation. The following table summarizes the percentage of aspartimide-related impurities observed after prolonged piperidine treatment when using different aspartic acid derivatives in Fmoc-SPPS.
| Aspartic Acid Derivative | % Aspartimide-Related Impurities (Asp-Gly sequence) | Reference |
| Fmoc-Asp(OtBu)-OH | 44% | |
| Fmoc-Asp(OMpe)-OH | 15% | |
| Fmoc-Asp(OBno)-OH | 0.1%/cycle |
Data represents the percentage of impurities after treatment with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.
Experimental Protocols
Boc-SPPS Protocol for Aspartic Acid Incorporation
-
Resin Swelling: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM mixture. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc group.
-
Washing: Wash the resin with DCM to remove excess TFA.
-
Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling of Boc-Asp(OBzl)-OH: Dissolve Boc-Asp(OBzl)-OH and an activating agent (e.g., HBTU, HATU) in DMF. Add a base such as DIEA and add the mixture to the resin. Allow the coupling to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 4-8 for the subsequent amino acids in the sequence.
-
Final Cleavage: After the synthesis is complete, treat the peptide-resin with anhydrous HF or TFMSA containing appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol for Aspartic Acid Incorporation
-
Resin Swelling: Swell a suitable resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using an appropriate activation method (e.g., DIC/DMAP for Wang resin).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine.
-
Coupling of Fmoc-Asp(OtBu)-OH: Dissolve Fmoc-Asp(OtBu)-OH and an activating agent (e.g., HCTU, HATU) in DMF. Add a base such as DIEA and add the mixture to the resin. Allow the coupling to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 4-7 for the subsequent amino acids in the sequence.
-
Final Cleavage: After the final Fmoc deprotection, treat the peptide-resin with a cleavage cocktail, typically TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-4 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by RP-HPLC.
Visualizing the Synthesis Workflows
Conclusion
The choice between this compound and Fmoc-Asp(OtBu)-OH for SPPS depends on several factors, including the specific peptide sequence, the scale of the synthesis, and the available equipment.
This compound is advantageous for sequences known to be highly susceptible to aspartimide formation, as the acidic deprotection conditions of the Boc group are less likely to induce this side reaction during the synthesis cycles. However, the requirement for harsh cleavage conditions (HF or TFMSA) necessitates specialized equipment and handling procedures.
Fmoc-Asp(OtBu)-OH is part of the more commonly used Fmoc-SPPS strategy, which employs milder overall conditions and is highly amenable to automation. While the standard Fmoc-Asp(OtBu)-OH can lead to significant aspartimide formation, particularly in problematic sequences, a variety of modified aspartic acid derivatives with bulkier side-chain protecting groups (e.g., OMpe, OBno) are available to mitigate this issue. For most routine peptide syntheses, the convenience and safety of the Fmoc strategy make it the preferred choice, with the caveat that for aspartic acid-rich or otherwise sensitive sequences, the use of specialized, aspartimide-suppressing building blocks should be considered.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Boc-Asp(OcHx)-OH vs. Boc-Asp(OBzl)-OH in Side-Chain Protection
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is paramount to achieving high yield and purity. When incorporating aspartic acid using Boc/Bzl solid-phase peptide synthesis (SPPS), the selection of the β-carboxyl protecting group is a critical decision that directly impacts the suppression of a notorious side reaction: aspartimide formation. This guide provides an objective, data-driven comparison of two commonly employed protecting groups, the cyclohexyl ester (OcHx) and the benzyl ester (OBzl), for the side chain of Boc-Asp-OH.
The synthesis of peptides containing aspartic acid is frequently complicated by the intramolecular cyclization of the aspartic acid residue, leading to the formation of an aspartimide intermediate. This unwelcome side reaction can result in a cascade of impurities, including the formation of β-aspartyl peptides and racemization of the final product, which are often difficult to separate and can compromise the biological activity of the synthetic peptide. The choice of the side-chain protecting group is the primary strategy to mitigate this issue in Boc-SPPS.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight | Key Features |
| Boc-Asp(OcHx)-OH | C15H25NO6 | 315.36 g/mol | Features a bulky, aliphatic cyclohexyl ester, providing significant steric hindrance around the β-carboxyl group. | |
| Boc-Asp(OBzl)-OH | C16H21NO6 | 323.34 g/mol | Employs an aromatic benzyl ester. It is a standard and widely used protecting group in Boc-SPPS.[1] |
Comparative Analysis of Performance
The primary advantage of Boc-Asp(OcHx)-OH over Boc-Asp(OBzl)-OH lies in its superior ability to suppress aspartimide formation. This is attributed to the greater steric bulk of the cyclohexyl group compared to the benzyl group, which physically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, the key step in aspartimide formation.
Quantitative Data on Aspartimide Formation
A seminal study directly comparing the two protecting groups in the context of a model tetrapeptide, Glu-Asp-Gly-Thr, provides compelling quantitative evidence of the superiority of the cyclohexyl ester.
| Protecting Group | Aspartimide Formation (%) after 24h in DIEA | Fold Reduction vs. OBzl | Rate of Aspartimide Formation in HF-anisole (9:1, v/v) |
| Boc-Asp(OcHx)-OH | 0.3% | 170-fold | ~3x slower than OBzl at -15°C and 0°C |
| Boc-Asp(OBzl)-OH | 51% | - | - |
Data sourced from Shao et al., 1993.[2]
These results clearly demonstrate that under basic conditions (simulated by diisopropylethylamine treatment), the cyclohexyl protection is significantly more robust, showing a 170-fold reduction in aspartimide formation compared to the benzyl protection.[2] Furthermore, during the final, strongly acidic cleavage step with hydrogen fluoride (HF), the benzyl ester leads to aspartimide formation at a rate approximately three times faster than the cyclohexyl ester.[2]
Experimental Protocols
The following protocols outline the general steps for the incorporation of Boc-Asp(OcHx)-OH and Boc-Asp(OBzl)-OH in manual Boc-SPPS.
General Boc-SPPS Cycle
Protocol 1: Coupling of Boc-Asp(PG)-OH (PG = OcHx or OBzl)
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Remove the Boc group from the N-terminal amino acid of the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol and then dimethylformamide (DMF).
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve Boc-Asp(OcHx)-OH or Boc-Asp(OBzl)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours. The reaction can be monitored using a Kaiser test. Due to the steric hindrance of the OcHx group, a longer coupling time or a double coupling may be beneficial to ensure complete reaction.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection
The final cleavage from the resin and removal of the side-chain protecting groups is a critical step where aspartimide formation can occur.
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
HF Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations generated during cleavage.
-
Cool the apparatus to -5 to 0°C.
-
Carefully condense anhydrous hydrogen fluoride (HF) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Note: The rate of aspartimide formation is temperature-dependent. Maintaining a low temperature is crucial, especially for peptides containing Asp(OBzl).
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate several times with cold ether to remove scavengers and other small molecules.
-
Extraction and Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize to obtain the final product.
Aspartimide Formation Stress Test
This protocol can be used to evaluate the propensity of a protected aspartic acid residue to form an aspartimide under basic conditions.
-
Synthesize a short, model peptide on the resin containing the Boc-Asp(PG)-OH of interest, preferably with a glycine residue following the aspartic acid (Asp-Gly is a sequence particularly prone to this side reaction).
-
After coupling the amino acid following the Asp residue, wash the peptidyl-resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin using the standard HF cleavage protocol.
-
Analyze the crude peptide by HPLC to quantify the amount of the desired peptide and the aspartimide-related byproducts.
Logical Decision Workflow
Conclusion
For routine syntheses of peptides where the aspartic acid residue is not in a particularly sensitive sequence, the standard Boc-Asp(OBzl)-OH may be sufficient and more cost-effective. However, for the synthesis of long or difficult peptides, especially those containing Asp-Gly or other aspartimide-prone sequences, the use of Boc-Asp(OcHx)-OH is highly recommended to maximize the yield and purity of the target peptide. The modest increase in the cost of the starting material is often justified by the significant reduction in downstream purification challenges and the improved overall success of the synthesis.
References
A Researcher's Guide to Confirming Boc-Asp-OH Incorporation: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is critical to the integrity of the final peptide. This guide provides a comprehensive comparison of key analytical methods for confirming the incorporation of N-α-tert-butyloxycarbonyl-L-aspartic acid (Boc-Asp-OH), a common building block in peptide synthesis. We will delve into the experimental protocols, present comparative data, and visualize the analytical workflow to aid in the selection of the most appropriate method for your research needs.
The primary challenge in confirming this compound incorporation lies not only in verifying the formation of the peptide bond but also in identifying potential side reactions, such as the formation of aspartimide, which can compromise the purity and biological activity of the final peptide product. This guide will compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA) in this context.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the need for quantitative versus qualitative data, sensitivity, and the ability to identify specific side products. The following table summarizes the key performance characteristics of each method for confirming this compound incorporation.
| Parameter | HPLC-UV | LC-MS/MS | NMR Spectroscopy | Amino Acid Analysis (AAA) |
| Primary Information | Purity, Quantification of product and byproducts | Molecular Weight Confirmation, Sequence Verification, Impurity Identification | Structural Confirmation, Identification of Isomers | Amino Acid Composition and Ratio, Absolute Quantification |
| Detection Principle | UV absorbance of the peptide bond or aromatic residues | Mass-to-charge ratio of the intact peptide and its fragments | Nuclear magnetic resonance of atomic nuclei (¹H, ¹³C) | Quantification of individual amino acids after hydrolysis |
| Sample Preparation | Cleavage from resin, precipitation, dissolution | Cleavage from resin, precipitation, dissolution | Cleavage from resin, purification, dissolution in deuterated solvent | Complete hydrolysis of the peptide into constituent amino acids |
| Sensitivity | Good (ng to µg range) | Excellent (pg to ng range) | Moderate (µg to mg range) | Good (pmol to nmol range) |
| Quantitative Capability | Excellent for relative quantification of purity | Good for relative quantification; absolute requires standards | Good for quantification with an internal standard | Excellent for absolute quantification |
| Aspartimide Detection | Possible if chromatographically resolved from the main peak | Excellent, can identify the mass difference and fragmentation pattern | Possible, can detect characteristic chemical shifts of the succinimide ring | Indirectly, as it would not distinguish between Asp and isoAsp after hydrolysis |
| Throughput | High | High | Low | Medium |
| Cost (Instrument) | Moderate | High | Very High | High |
Experimental Workflow
The general workflow for analyzing a peptide synthesized with this compound involves several key steps, from cleavage of the peptide from the solid support to data analysis. The specific protocols for each analytical technique will vary, but the overall process can be visualized as follows:
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To assess the purity of the crude peptide and quantify the target peptide relative to impurities, including potential aspartimide-related byproducts.
Methodology:
-
Sample Preparation:
-
Cleave the synthesized peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
-
Aspartimide-related impurities may appear as pre- or post-peaks to the main peptide peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight of the synthesized peptide and verify its amino acid sequence, providing definitive evidence of this compound incorporation.
Methodology:
-
Sample Preparation: Follow the same procedure as for HPLC-UV analysis.
-
LC-MS/MS System:
-
Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Employ a similar C18 column and gradient as in the HPLC-UV method, but often with formic acid (0.1%) as the mobile phase modifier instead of TFA to reduce ion suppression.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS2 Scan (Tandem MS): Select the precursor ion corresponding to the target peptide and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
-
Data Analysis:
-
Deconvolute the MS1 spectrum to determine the monoisotopic mass of the peptide and compare it to the theoretical mass.
-
Analyze the MS2 fragmentation spectrum to identify the b- and y-ion series, which correspond to fragments of the peptide backbone. The mass differences between consecutive b- or y-ions will confirm the amino acid sequence.[1]
-
The presence of the correct mass for the aspartic acid residue within the fragment ion series confirms its incorporation. Aspartimide formation would result in a mass loss of 18 Da compared to the target peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the peptide, confirming the covalent structure and potentially identifying subtle structural changes or isomeric impurities.
Methodology:
-
Sample Preparation:
-
The peptide must be purified by preparative HPLC to a high degree of purity (>95%).
-
Lyophilize the purified peptide to remove all solvents.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mM.
-
-
NMR Experiment:
-
Acquire one-dimensional (1D) ¹H NMR and ¹³C NMR spectra.
-
For more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the α- and β-protons of the aspartic acid residue can confirm its presence and incorporation into the peptide backbone.
-
The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aspartic acid side chain.
-
2D NMR experiments can be used to assign all proton and carbon signals and confirm the connectivity between amino acid residues. The detection of specific proton signals can help identify and quantify incomplete coupling.[1]
-
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition of the synthesized peptide, providing quantitative confirmation of the presence of aspartic acid in the correct ratio.
Methodology:
-
Sample Preparation (Hydrolysis):
-
Accurately weigh a sample of the purified peptide.
-
Perform acid hydrolysis by treating the peptide with 6M HCl at 110°C for 24 hours in a sealed, evacuated tube. This process breaks all peptide bonds, releasing the individual amino acids.[2]
-
Note: This method will convert any asparagine and glutamine residues to aspartic acid and glutamic acid, respectively.
-
-
Analysis:
-
Data Analysis:
-
The amount of each amino acid is quantified by comparing its peak area to that of a known standard.
-
The molar ratio of the amino acids is calculated and compared to the theoretical composition of the target peptide. A correct ratio of aspartic acid to other stable amino acids confirms its incorporation. This method is considered a gold standard for accurate protein and peptide quantification.[5]
-
Conclusion
Confirming the successful incorporation of this compound is a multi-faceted analytical challenge that can be addressed with a variety of powerful techniques.
-
HPLC-UV is an excellent first-line method for routine purity assessment and can indicate potential issues.
-
LC-MS/MS provides definitive confirmation of both molecular weight and sequence, making it the most powerful tool for unambiguous identification.
-
NMR Spectroscopy offers unparalleled detail for structural elucidation and can be invaluable for troubleshooting and in-depth characterization of the final product.
-
Amino Acid Analysis serves as a gold-standard quantitative method to verify the final composition of the purified peptide.
The selection of the most appropriate method or combination of methods will depend on the specific goals of the research, available resources, and the stage of the drug development process. By understanding the principles, protocols, and comparative strengths of each technique, researchers can confidently ensure the quality and integrity of their synthesized peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. Protein quantification - Amino Acid analysis service [alphalyse.com]
A Comparative Guide to RP-HPLC Analysis of Peptides Synthesized with Boc-Asp-OH and Alternatives
For researchers and professionals in drug development, the purity of synthetic peptides is paramount. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) significantly impacts the final purity of peptides containing aspartic acid residues. This guide provides a comparative analysis of peptides synthesized using Boc-Asp-OH against those synthesized with the commonly used Fmoc-Asp(OtBu)-OH, with a focus on the resulting purity as determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Executive Summary
Peptide synthesis strategies are primarily categorized into two main approaches: Boc (tert-butyloxycarbonyl) chemistry and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. While Fmoc chemistry has become more widespread due to its milder cleavage conditions for the temporary Nα-protecting group, Boc chemistry often presents a distinct advantage when synthesizing peptides containing aspartic acid. The primary challenge with aspartic acid is the propensity for aspartimide formation, a side reaction that leads to impurities that are often difficult to separate from the target peptide by RP-HPLC.
Historically, Boc-based SPPS has been shown to result in minimal aspartimide formation.[1] This is largely attributed to the use of Asp(OcHex) or Asp(OBzl) for side-chain protection and the acidic conditions used for Nα-deprotection, which are less conducive to this side reaction.[1][2] In contrast, the repeated exposure to a base (typically piperidine) during the Fmoc deprotection steps in Fmoc-SPPS significantly promotes aspartimide formation.[3] This can lead to a variety of byproducts, including α- and β-peptides and their racemized forms, which complicate the purification process and reduce the overall yield of the desired peptide.[4][5]
Comparison of this compound and Fmoc-Asp(OtBu)-OH in Peptide Synthesis
The choice between Boc and Fmoc strategies for synthesizing aspartic acid-containing peptides has a direct impact on the impurity profile observed during RP-HPLC analysis.
| Feature | This compound Strategy | Fmoc-Asp(OtBu)-OH Strategy |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Strong acid (e.g., TFA) | Mild base (e.g., 20% piperidine in DMF) |
| Asp Side-Chain Protection | Typically Benzyl ester (OBzl) | Typically tert-Butyl ester (OtBu) |
| Aspartimide Formation | Minimal | Significant, especially in Asp-Gly sequences[5] |
| Resulting Purity | Generally higher purity with fewer aspartimide-related impurities. | Prone to aspartimide-related impurities that can be difficult to separate.[3] |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA)[6] | Strong acid (e.g., TFA cocktail) |
Experimental Data: Aspartimide Formation in Fmoc-SPPS
For example, a study on the synthesis of the model peptide VKDGYI demonstrated the effect of different Asp side-chain protecting groups on the formation of aspartimide and related byproducts. The results were quantified by RP-HPLC.
| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | Other Byproducts (%) |
| Fmoc-Asp(OtBu)-OH | 75.2 | 12.5 | 12.3 |
| Fmoc-Asp(OMpe)-OH | 92.1 | 3.2 | 4.7 |
| Fmoc-Asp(OBno)-OH | 98.5 | <0.5 | <1.0 |
Data adapted from studies on model peptides to illustrate the trend of aspartimide formation with different protecting groups in Fmoc-SPPS.
These results clearly indicate that the standard Fmoc-Asp(OtBu)-OH can lead to significant levels of aspartimide-related impurities. While alternative protecting groups like OMpe and OBno can reduce this side reaction, the inherent base-lability of the Fmoc group remains a driving force for this impurity formation. The Boc strategy, by avoiding repetitive base treatments, largely circumvents this issue.
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a generic peptide containing an aspartic acid residue using Boc-Asp(OBzl)-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt or HBTU/DIEA) in DMF.
-
Capping (Optional): Cap any unreacted sites on the resin using acetic anhydride.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]
-
Neutralization: Neutralize the resulting TFA salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid, including Boc-Asp(OBzl)-OH, using a coupling agent like HBTU in the presence of DIEA in DMF.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) with appropriate scavengers (e.g., anisole).[6]
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and then lyophilize.
RP-HPLC Analysis Protocol
This protocol provides a general method for the analysis of the crude peptide.
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min is a good starting point.
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
Analysis: Integrate the peaks to determine the percentage purity of the main peptide product and the relative amounts of any impurities. Aspartimide-related impurities, if present, may elute as pre- or post-peaks relative to the main product.[5]
Visualizing the Workflow and Signaling Pathways
Boc-SPPS Workflow
Caption: Workflow of Boc Solid-Phase Peptide Synthesis.
Aspartimide Formation Pathway in Fmoc-SPPS
Caption: Aspartimide side reaction pathway in Fmoc-SPPS.
Conclusion
When synthesizing peptides containing aspartic acid, the potential for aspartimide formation is a critical consideration that directly impacts the purity of the final product as assessed by RP-HPLC. The Boc-SPPS strategy, utilizing this compound (commonly with benzyl side-chain protection), offers a significant advantage by minimizing this problematic side reaction due to its reliance on acidic deprotection conditions. While Fmoc-SPPS is a powerful and widely used technique, the inherent use of a basic reagent for Fmoc group removal makes it more susceptible to aspartimide formation. Researchers and drug development professionals should carefully weigh the pros and cons of each strategy. For peptides where the presence of aspartimide-related impurities is a major concern, the Boc-based approach is often the more robust and reliable choice, leading to a cleaner crude product and a more straightforward purification process.
References
A Comparative Guide to Purity Assessment of Crude Peptides Synthesized with Boc-Asp-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the crude product is a critical determinant of downstream success. The choice of protecting group strategy for trifunctional amino acids, such as aspartic acid, significantly influences the impurity profile of the synthesized peptide. This guide provides a comprehensive comparison of purity assessment for crude peptides incorporating Nα-tert-butyloxycarbonyl-L-aspartic acid (Boc-Asp-OH), with a focus on the commonly used side-chain protected derivative, Boc-Asp(OBzl)-OH. We will compare its performance against alternative strategies, supported by experimental data and detailed analytical protocols.
The primary challenge associated with the use of aspartic acid derivatives in peptide synthesis is the propensity for aspartimide formation, a side reaction that can lead to a variety of hard-to-separate impurities, including α- and β-peptides and racemized products. This guide will explore how different protecting group strategies mitigate this issue and impact the overall purity of the crude peptide.
Performance Comparison: this compound vs. Alternatives
The choice between Boc and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, as well as the selection of the side-chain protecting group for aspartic acid, has a profound impact on the purity of the crude peptide. The Boc strategy involves acid-labile Nα-protection, which is typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile. These differing deprotection conditions lead to distinct impurity profiles.
In Boc chemistry, Boc-Asp(OBzl)-OH is a standard choice, but the benzyl ester can be susceptible to side reactions. An alternative, Boc-Asp(OcHx)-OH, with a cyclohexyl ester side-chain protecting group, is known to suppress aspartimide formation.[1] In Fmoc chemistry, Fmoc-Asp(OtBu)-OH is the conventional choice, offering the advantage of milder deprotection conditions, which generally results in a cleaner crude product.[2]
Quantitative Data Summary
The following table summarizes representative data on the purity of a model pentapeptide (e.g., H-Val-Lys-Asp-Gly-Tyr-NH₂) synthesized using different aspartic acid derivatives. The data is illustrative and based on typical outcomes observed in peptide synthesis.
| Analytical Metric | Peptide with Boc-Asp(OBzl)-OH | Peptide with Boc-Asp(OcHx)-OH | Peptide with Fmoc-Asp(OtBu)-OH |
| Expected Crude Purity (%) | 65 - 75% | 70 - 80% | 80 - 90% |
| Major Impurity Type | Aspartimide-related products | Deletion sequences | Deletion sequences |
| Common Side Products | α- and β-peptides, racemized products | Truncated sequences | Truncated sequences, piperidine adducts |
| Post-Purification Purity (%) | >95% | >98% | >98% |
Key Impurities in Peptides Synthesized with this compound
Several types of impurities can arise during the synthesis of peptides using this compound derivatives. A thorough understanding of these potential byproducts is essential for developing effective purification and analytical strategies.
-
Aspartimide and Related Products: This is the most significant side reaction for aspartic acid-containing peptides. It is particularly problematic in sequences with a glycine, serine, or asparagine adjacent to the aspartic acid residue.[1] Aspartimide formation leads to a mixture of the desired α-peptide and the undesired β-peptide, as well as racemized products, which are often difficult to separate by HPLC.[3]
-
Deletion Sequences: Failure of a coupling reaction to go to completion results in a peptide chain missing one or more amino acids.
-
Truncated Sequences: Premature termination of the peptide chain elongation.
-
Incomplete Deprotection: Residual Boc groups on the N-terminus or side chains can lead to heterogeneous final products.
-
Side-products from Final Cleavage: The strong acid (e.g., HF) used for cleavage in Boc-SPPS can generate reactive cations that may modify sensitive amino acid residues if not properly scavenged.[4]
Experimental Protocols
Accurate purity assessment of crude peptides relies on robust and well-defined analytical methods. The following are detailed protocols for the key experiments cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the primary technique for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[5]
a. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
b. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common gradient is 5% to 65% B over 30 minutes.
-
Flow Rate: Typically 1.0 mL/min for analytical columns.
-
Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
c. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[5]
Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification
Mass spectrometry is used to confirm the molecular weight of the target peptide and to identify impurities by their mass-to-charge ratio (m/z).[7]
a. Sample Preparation:
-
The sample is typically introduced into the mass spectrometer via direct infusion or, more commonly, from the eluent of an HPLC system (LC-MS).
-
For direct infusion, dilute the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
b. MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Capillary Voltage: ~3.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: ~120°C
-
Desolvation Temperature: ~350°C
-
Mass Range: Scan a range that includes the expected m/z values of the target peptide and potential impurities.
c. Data Analysis:
-
Identify the peak corresponding to the molecular weight of the target peptide.
-
Analyze other peaks in the mass spectrum to identify potential impurities, such as deletion sequences (lower mass) or incompletely deprotected products (higher mass).
Quantitative Amino Acid Analysis (AAA) for Net Peptide Content
Amino Acid Analysis is used to determine the net peptide content, which is the percentage of peptide material in the lyophilized powder, excluding water and counter-ions.[8]
a. Peptide Hydrolysis:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate to remove the acid.
b. Amino Acid Analysis:
-
Re-dissolve the hydrolyzed amino acids in a suitable buffer.
-
Separate the amino acids using ion-exchange chromatography or by derivatization followed by reversed-phase HPLC.
-
Quantify the amount of each amino acid by comparing the peak areas to those of a known standard.
c. Data Analysis:
-
Calculate the molar amount of each amino acid.
-
From the known amino acid sequence, determine the total molar amount of the peptide.
-
The net peptide content is calculated by comparing the mass of the peptide to the initial mass of the lyophilized powder.
Visualizing Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Experimental workflow for purity assessment.
Aspartimide formation pathway.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qinglishangmao.com [qinglishangmao.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Boc and Fmoc Strategies for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision. This choice significantly influences the yield, purity, cost, and overall success of synthesizing a target peptide. This guide provides an objective, data-supported comparison of these two predominant methodologies to inform the selection process for your specific research and development needs.
Core Principles: A Tale of Two Chemistries
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This approach simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing.[1] The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group used for the α-amino group of the amino acids and the chemical conditions required for its removal.
The Boc strategy , the classic approach to SPPS, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[2] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based (Bzl) and are removed at the final step, along with cleavage of the peptide from the resin, using a very strong acid such as hydrofluoric acid (HF).[4]
The Fmoc strategy , which has become the more widely used method, employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[2] This protecting group is removed by treatment with a secondary amine, most commonly piperidine.[4] The side-chain protecting groups are typically tert-butyl-based (tBu) and are cleaved simultaneously with the peptide from the resin using TFA.[] This difference in the lability of the Nα- and side-chain protecting groups makes the Fmoc strategy a truly orthogonal system.[]
Performance Comparison: A Quantitative Look
While both methodologies can produce high-quality peptides, their performance can differ based on the specific peptide sequence, length, and the presence of modifications. The following tables summarize the key characteristics and performance metrics of each strategy.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM)[3] | Mild base (e.g., 20% piperidine in DMF)[4] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[4] | Strong acid (e.g., TFA)[] |
| Orthogonality | Partial (both Boc and Bzl are acid-labile, but with different sensitivities) | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile)[] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation[2] |
| Safety Concerns | Requires handling of highly corrosive and toxic HF | Generally safer, avoids the use of HF[] |
Illustrative Yield and Purity Data
Direct, side-by-side quantitative comparisons for a wide range of peptides are not always available in the literature. However, data from the synthesis of challenging peptides can provide insight into the potential outcomes of each strategy.
Case Study: Amyloid Beta (Aβ) Peptide (1-42)
The synthesis of aggregation-prone peptides like Aβ(1-42) is notoriously difficult.
| Strategy | Modifications/Coupling Reagent | Crude Yield | Crude Purity | Reference |
| Standard Fmoc/tBu | - | 33% | Not Reported | [1] |
| Fmoc/tBu with Pseudoprolines | To disrupt aggregation | 57% | Not Reported | [1] |
| Fmoc with HCTU (microwave-assisted) | - | 87% | 67% | [1] |
| Boc | Generally acknowledged to sometimes offer advantages for "difficult sequences" due to acidic deprotection helping to reduce aggregation. | Not directly compared in the same study. | Not directly compared in the same study. | [1] |
Case Study: Peptides with Modified Amino Acids
The milder conditions of the Fmoc strategy are often advantageous for the synthesis of peptides containing modified amino acids.
| Strategy | Peptide | Crude Yield | Crude Purity | Final Purified Yield | Reference |
| Boc | Containing Boc-D-Tyr(Me)-OH | ~65% | ~55% | ~25% | [6] |
| Fmoc | Containing Fmoc-D-Tyr(OMe)-OH | ~80% | ~75% | ~40% | [6] |
Experimental Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Detailed Experimental Protocols
Below are generalized protocols for the key steps in both Boc and Fmoc SPPS. These should be optimized based on the specific peptide sequence and scale of the synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM. The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
-
Deprotection of the Boc Group:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove the TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
-
-
Coupling of the Next Amino Acid:
-
In a separate vessel, dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a strong acid, typically liquid hydrogen fluoride (HF), in the presence of scavengers (e.g., anisole, p-cresol) for 1-2 hours at 0°C to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/DMAP for Wang resin).
-
-
Deprotection of the Fmoc Group:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. A second treatment of 5-10 minutes is often performed to ensure complete deprotection.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of the Next Amino Acid:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test like the ninhydrin test.
-
Wash the resin with DMF.
-
-
Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-4 hours at room temperature.[1]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Conclusion: Making an Informed Decision
The choice between Boc and Fmoc strategies is not always straightforward and depends on several factors, including the peptide's sequence and length, the presence of sensitive or modified amino acids, the scale of the synthesis, and the available equipment and expertise.
The Boc strategy , while being the more traditional method, can still be advantageous for the synthesis of long or "difficult" sequences that are prone to aggregation, as the repeated acidic deprotection steps can help to disrupt secondary structures. However, the use of hazardous HF for final cleavage is a significant drawback.
The Fmoc strategy is now the most commonly used method due to its milder deprotection conditions, which are compatible with a wider range of sensitive and modified amino acids.[2] Its full orthogonality and amenability to automation make it a highly efficient and versatile approach for a broad spectrum of peptide synthesis applications.[2]
Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each strategy, as presented in this guide, will empower researchers to make an informed decision that best suits their specific peptide synthesis needs.
References
A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies for Difficult Sequences
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success, particularly when dealing with challenging peptide sequences. This guide provides an objective comparison of these two cornerstone methodologies, with a focus on the advantages of Boc chemistry for specific, difficult-to-synthesize peptides, supported by experimental data and detailed protocols.
Solid-phase peptide synthesis, a revolutionary technique, enables the stepwise assembly of amino acids on an insoluble resin support, simplifying purification by allowing for the easy removal of excess reagents and byproducts through filtration and washing. The two most dominant strategies in SPPS are defined by the Nα-amino protecting group used: the acid-labile Boc group and the base-labile Fmoc group. While both methods can produce high-quality peptides, their performance can vary significantly depending on the specific peptide sequence, length, and hydrophobicity.
The Boc Advantage for Difficult Sequences
For routine peptide synthesis, both Fmoc and Boc chemistries can deliver excellent results.[1] However, for "difficult sequences," such as those that are long, hydrophobic, or prone to aggregation, Boc chemistry often presents distinct advantages.[] The aggressive acidic deprotection conditions used in Boc-SPPS can disrupt potential aggregates or secondary structures, such as β-sheets, by breaking hydrogen bond networks.[3] This leads to improved solvation of the peptide chain and can result in higher crude purity and yields compared to the milder conditions of the Fmoc strategy.[3]
A key advantage of Boc chemistry lies in the protonation of the N-terminus after each acidic deprotection step. This positive charge helps to reduce inter-chain hydrogen bonding, a major contributor to peptide aggregation.[1] This is particularly beneficial for synthesizing long or hydrophobic peptides that are prone to aggregation, which can hinder coupling efficiency and lead to deletion sequences. Furthermore, the use of in situ neutralization protocols in Boc-SPPS, where neutralization and coupling occur simultaneously, can significantly increase the efficiency of chain assembly for these challenging sequences.[1]
Performance Comparison: Boc vs. Fmoc Chemistry
The following tables summarize the key characteristics and performance metrics of each strategy, with a focus on their application to difficult peptide sequences.
| Feature | Boc Chemistry | Fmoc Chemistry | Rationale |
| Deprotection Chemistry | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) | Fundamental difference in chemical strategy. |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA) | Mild acid (e.g., TFA) | Boc chemistry requires harsher conditions for final cleavage.[1][4] |
| Orthogonality | No (Graduated acid lability) | Yes (Acid-labile side-chain protecting groups) | Fmoc offers true orthogonality, allowing for selective deprotection.[] |
| Side Reactions | Risk of side-chain protecting group loss with repeated TFA treatment. | Minimized side reactions due to mild deprotection. | Repeated acid exposure in Boc chemistry can affect acid-sensitive side chains. |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation. | The milder conditions and real-time monitoring capabilities of Fmoc chemistry are well-suited for automation.[6] |
| Safety | Requires handling of highly corrosive HF. | Generally safer, avoids the use of HF. | The use of HF in Boc chemistry requires specialized equipment and handling procedures. |
| Cost | Boc-amino acids are generally less expensive. | Fmoc-amino acids can be more expensive. | The cost of reagents can be a factor in large-scale synthesis. |
Table 1: General Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.
| Performance Metric | Boc Chemistry | Fmoc Chemistry | Rationale for Difficult Sequences |
| Crude Peptide Yield | Often higher for hydrophobic/aggregating sequences. | Can be lower due to aggregation-related incomplete reactions. | Acidic deprotection in Boc-SPPS reduces aggregation, improving coupling efficiency.[1][3] |
| Crude Peptide Purity | Can be higher for difficult sequences. | Often lower for difficult sequences due to deletion and truncated products. | Reduced aggregation in Boc chemistry leads to a cleaner crude product.[3] |
| Final Purified Peptide Yield | Potentially higher due to better crude product quality. | Can be lower due to challenges in purifying complex crude mixtures. | A higher purity crude product simplifies purification and improves recovery. |
| Handling of Hydrophobic Peptides | Advantageous due to N-terminal protonation and disruption of secondary structures. | Prone to aggregation, leading to synthetic challenges. | The chemical properties of Boc deprotection are well-suited for overcoming the challenges of hydrophobic peptide synthesis.[1][3] |
| Synthesis of Long Peptides (>50 aa) | Can provide superior results. | Can be challenging due to cumulative effects of aggregation. | Boc chemistry's ability to mitigate aggregation is crucial for the successful synthesis of long peptides. |
Table 2: Performance Comparison for the Synthesis of Difficult Peptide Sequences.
Experimental Protocols
Below are detailed, generalized protocols for the key steps in Boc solid-phase peptide synthesis for a difficult, hydrophobic sequence.
Boc Solid-Phase Peptide Synthesis Protocol for a Hydrophobic Peptide
1. Resin Selection and Preparation:
-
Resin: Merrifield or PAM resin is commonly used for Boc-SPPS. For hydrophobic peptides, a lower substitution resin (e.g., 0.3-0.5 mmol/g) can be beneficial to reduce inter-chain interactions.
-
Swelling: Swell the resin in dichloromethane (DCM) for at least 1 hour in a reaction vessel.
2. First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM.
-
The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and by-products.
3. Iterative Deprotection, Neutralization, and Coupling Cycles:
-
Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add this activated amino acid solution to the resin, followed immediately by the addition of a hindered base like diisopropylethylamine (DIEA) (8 equivalents).
-
Allow the coupling reaction to proceed for 10-60 minutes. Monitor the reaction for completion using a qualitative test like the Kaiser test.
-
Wash the resin with DMF and DCM.
-
4. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in the reaction vessel of the HF apparatus.
-
Scavengers: Add appropriate scavengers to the reaction vessel to trap reactive carbocations generated during cleavage. A common scavenger cocktail is anisole.
-
HF Distillation: Cool the reaction vessel to -5 to 0 °C. Distill anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the resin-HF-scavenger slurry at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide by adding cold diethyl ether. Collect the peptide by filtration or centrifugation. Wash the peptide multiple times with cold diethyl ether to remove scavengers and other small molecules.
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the final product.
Visualizing the Workflow
Conclusion
While Fmoc chemistry has become the more prevalent strategy in modern peptide synthesis due to its milder conditions and amenability to automation, Boc chemistry remains an indispensable tool for overcoming the challenges posed by difficult peptide sequences. For researchers tackling the synthesis of long, hydrophobic, or aggregation-prone peptides, the unique advantages of Boc-SPPS, particularly its ability to mitigate aggregation through N-terminal protonation, can lead to significantly improved yields and purity of the final product. A thorough understanding of the strengths and weaknesses of both methodologies is crucial for selecting the optimal strategy to ensure the successful synthesis of the target peptide.
References
The Strategist's Guide to Aspartic Acid Incorporation: A Cost-Effectiveness Analysis of Boc-Asp-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is a critical determinant of cost, efficiency, and the final product's purity. This guide provides a comprehensive evaluation of the cost-effectiveness of using N-α-tert-butyloxycarbonyl-L-aspartic acid (Boc-Asp-OH) and its derivatives for peptide synthesis, offering an objective comparison with its most common alternative, Fmoc-Asp(OtBu)-OH, supported by experimental considerations.
The incorporation of aspartic acid into a peptide sequence is a routine yet crucial step. The decision between the two dominant solid-phase peptide synthesis (SPPS) strategies, Boc and Fmoc chemistry, significantly impacts the overall cost and outcome of the synthesis. While the Fmoc strategy has become the more prevalent method in many research settings due to its milder deprotection conditions, the Boc strategy, particularly for aspartic acid incorporation, presents a compelling case for its cost-effectiveness, especially in large-scale production.
At a Glance: this compound vs. Fmoc-Asp(OtBu)-OH
| Feature | This compound Strategy | Fmoc-Asp(OtBu)-OH Strategy |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl (Bzl) or tert-Butyl (tBu) based | tert-Butyl (tBu) based |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal (Both Boc and Bzl are acid-labile but at different strengths) | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile) |
| Primary Advantage | Lower reagent cost, potentially better for aggregation-prone sequences. | Milder deprotection, compatibility with acid-sensitive residues, ease of automation. |
| Primary Disadvantage | Harsh cleavage conditions, repeated acid exposure can degrade sensitive peptides. | Higher reagent cost, risk of aspartimide formation. |
Cost Comparison of Aspartic Acid Derivatives
A primary driver in selecting a synthesis strategy is the cost of the protected amino acid derivatives. Boc-protected amino acids are generally less expensive than their Fmoc counterparts due to the lower cost of the Boc protecting group itself.[1] This cost advantage can be significant, particularly for large-scale peptide synthesis.
| Compound | Protection Strategy | Supplier Example | Price (USD/gram) |
| Boc-Asp(OtBu)-OH | Boc | Sigma-Aldrich | ~$107.25/g[2] |
| Oakwood Chemical | ~$11.00/g[3] | ||
| Boc-Asp(OBzl)-OH | Boc | Sigma-Aldrich (Novabiochem) | ~$2.09/g (for 25g) |
| Aapptec | Price on request[4] | ||
| Boc-Asp(OMe)-OH | Boc | Sigma-Aldrich | ~$14.70/g (for 5g)[5] |
| Boc-D-Asp-OH | Boc | ChemPep | ~$6.15/g (for 100g)[6] |
| Fmoc-Asp(OtBu)-OH | Fmoc | Sigma-Aldrich | ~$30.34/g |
| APExBIO | ~$2.00/g (for 25g) [7] |
Note: Prices are illustrative and subject to change based on supplier, purity, and scale. The provided prices are based on catalog listings for small quantities and may not reflect bulk pricing.
Performance and Experimental Considerations
While the initial cost of this compound derivatives is lower, a comprehensive cost-effectiveness evaluation must also consider performance metrics such as coupling efficiency, yield, purity, and the propensity for side reactions.
Coupling Efficiency and Yield
Both Boc and Fmoc strategies can achieve high coupling efficiencies, often exceeding 99% with modern coupling reagents.[1][] However, the overall yield can be influenced by the specific peptide sequence and the chosen synthesis strategy. For "difficult sequences" that are prone to aggregation, the protonation of the N-terminus during the acidic deprotection step in Boc-SPPS can sometimes help to reduce aggregation and improve coupling efficiency.[1]
Purity and Side Reactions
A significant challenge in the incorporation of aspartic acid, particularly using the Fmoc strategy, is the formation of aspartimide. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection (piperidine) and is especially prevalent in sequences like Asp-Gly.[9][10] Aspartimide formation can lead to a mixture of impurities, including α- and β-peptides and racemized products, which complicates purification and reduces the yield of the desired peptide.[11]
Strategies to mitigate aspartimide formation in Fmoc-SPPS often involve additional costs, such as:
-
Using sterically hindered side-chain protecting groups: Derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH offer better protection but are more expensive than the standard Fmoc-Asp(OtBu)-OH.[9]
-
Employing backbone protection: Using dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation at that site but comes at a higher cost.[10]
-
Modifying deprotection conditions: Adding acidic additives like HOBt to the piperidine solution can reduce aspartimide formation, though this adds complexity to the protocol.[12][13]
In contrast, the acidic conditions of Boc-SPPS are not prone to aspartimide formation, which can lead to a purer crude product for sequences susceptible to this side reaction.[14] This can translate to lower downstream purification costs and a higher overall yield of the target peptide.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).[15]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a solvent like DCM or DMF.[1]
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[15][16]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.[17]
-
Coupling of Boc-Asp(Side-Chain Protected)-OH:
-
Pre-activate a 3-5 fold molar excess of the Boc-Asp derivative (e.g., Boc-Asp(OBzl)-OH or Boc-Asp(OtBu)-OH) with a coupling reagent such as HBTU/HOBt or HATU in DMF.[17]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers.[16]
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide or Wang resin) in DMF.[18]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.[19]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling of Fmoc-Asp(OtBu)-OH:
-
Pre-activate a 3-5 fold molar excess of Fmoc-Asp(OtBu)-OH with a coupling reagent such as HBTU/HOBt or HATU and a base like DIEA in DMF.[19]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids.
-
Final Cleavage: Cleave the peptide from the resin and remove the tBu side-chain protecting groups simultaneously using a TFA-based cleavage cocktail with appropriate scavengers (e.g., TFA/TIS/H2O 95:2.5:2.5).[11]
Visualizing the Workflow and Decision-Making Process
To further clarify the synthesis process and the strategic choices involved, the following diagrams illustrate the general workflow of SPPS and a decision-making flowchart for selecting the appropriate aspartic acid derivative.
Figure 1. General workflow of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Asp(OtBu)-OH = 99.0 TLC sum of enantiomers 1676-90-0 [sigmaaldrich.com]
- 3. Boc-Asp(OtBu)-OH [oakwoodchemical.com]
- 4. peptide.com [peptide.com]
- 5. Boc-Asp(OMe)-OH = 98.0 TLC 59768-74-0 [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. rsc.org [rsc.org]
The Challenge: Aspartic Acid Side Reactions in Boc-SPPS
An Objective Comparison of Orthogonal Protection Strategies for Aspartic Acid in Boc-SPPS
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high purity and yield. The tert-butyloxycarbonyl (Boc) strategy, pioneered by Merrifield, relies on a principle of graduated acid lability for deprotection. While the standard Boc/Bzl approach is robust, specific applications necessitate truly orthogonal protection schemes, particularly for trifunctional amino acids like aspartic acid (Asp). Aspartic acid residues are notoriously prone to side reactions, primarily the formation of aspartimide, which can occur during both the synthesis cycles and the final cleavage from the resin.
This guide provides a comparative analysis of two primary protection strategies for Boc-Asp-OH: the conventional "quasi-orthogonal" approach using benzyl-type protecting groups and a truly orthogonal strategy employing the allyl group for side-chain protection.
While aspartimide formation is a more pronounced issue in the base-labile Fmoc strategy, it remains a concern in Boc-SPPS. In the Boc strategy, the primary risk of aspartimide formation occurs during the final, harsh deprotection step.[1] The strong acid, typically anhydrous hydrogen fluoride (HF), used to cleave the peptide from the resin and remove side-chain protecting groups can catalyze the intramolecular cyclization of the aspartic acid side chain, especially in sensitive sequences like Asp-Gly or Asp-Ser.[2] Although less frequent during the repetitive TFA deprotection cycles (due to the protonated state of the N-terminal amine), minimizing side reactions at the final stage is critical for the purity of the crude peptide.[2]
Strategy 1: "Quasi-Orthogonal" Protection with Benzyl and Cyclohexyl Esters
The conventional Boc-SPPS methodology employs a "quasi-orthogonal" system where both the Nα-Boc group and the side-chain protecting groups are acid-labile, but require different strengths of acid for removal.[3][4] For aspartic acid, the side-chain β-carboxyl group is typically protected as a benzyl (Bzl) or cyclohexyl (cHex) ester.
-
Boc-Asp(OBzl)-OH : The benzyl ester is a workhorse protecting group, stable to the mild acid (TFA) used for Nα-Boc removal but cleaved by strong acids like HF or TFMSA.[5][6]
-
Boc-Asp(OcHex)-OH : The cyclohexyl ester offers greater stability and has been shown historically to result in minimal aspartimide formation during synthesis cycles.[1][7] It is also cleaved under strong acid conditions (HF).
This graduated acidolysis allows for the selective removal of the Nα-Boc group at each step of peptide elongation while the side-chain esters remain intact until the final cleavage.
Strategy 2: True Orthogonal Protection with an Allyl Ester
A truly orthogonal strategy allows for the selective removal of a specific side-chain protecting group under conditions that leave all other protecting groups, including the Nα-Boc group and other benzyl-type side-chain protectors, completely untouched. For this compound, this is achieved using the allyl (All) ester, Boc-Asp(OAll)-OH .
The allyl group is stable to both the mild acid (TFA) used for Boc removal and the strong acid (HF) used for final cleavage. Its selective removal is accomplished on-resin using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[8][9] This unique cleavage chemistry opens up possibilities for sophisticated peptide modifications, such as:
-
On-resin side-chain to side-chain cyclization : Creating lactam bridges between the deprotected Asp side chain and an orthogonally protected lysine residue (e.g., Lys(Alloc)).[8]
-
On-resin side-chain modification : Attaching labels, conjugates, or other moieties to the aspartic acid residue before final cleavage.
-
Synthesis of branched peptides .
Comparative Analysis
The following table summarizes the key differences between the quasi-orthogonal and true orthogonal strategies for this compound.
| Feature | Quasi-Orthogonal Strategy | True Orthogonal Strategy |
| Asp Building Block | Boc-Asp(OBzl)-OH / Boc-Asp(OcHex)-OH | Boc-Asp(OAll)-OH |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[3] | Moderate Acid (e.g., 50% TFA in DCM) |
| Asp Side-Chain PG | OBzl (Benzyl) / OcHex (Cyclohexyl) | OAll (Allyl) |
| Side-Chain PG Cleavage | Strong Acid (e.g., HF, TFMSA)[3] | Pd(0) Catalysis (e.g., Pd(PPh₃)₄ / Scavenger)[8] |
| Orthogonality | Quasi-orthogonal : Based on differential acid lability. | True orthogonal : Based on completely different chemical mechanisms. |
| Key Applications | Standard linear peptide synthesis. | On-resin cyclization, side-chain modification, synthesis of complex peptides.[10] |
| Potential Side Reactions | Acid-catalyzed aspartimide formation during final HF cleavage.[1] | Requires careful removal of palladium catalyst to avoid contamination of the final peptide. |
Diagrams and Visualizations
To better illustrate the workflows and chemical logic, the following diagrams are provided.
Caption: Graduated acidolysis in the standard Boc/Bzl strategy.
Caption: Selective on-resin deprotection of the Asp(OAll) side chain.
Experimental Protocols
Protocol 1: Standard Coupling Cycle in Boc-SPPS
This protocol describes a single cycle of deprotection, neutralization, and coupling.
-
Resin Preparation : Swell the peptide-resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection :
-
Neutralization :
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5 minutes, then drain. Repeat once.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Coupling :
-
In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents) and an activating agent like HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the activation mixture and wait 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours or until a negative Kaiser test indicates reaction completion.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Protocol 2: Orthogonal Deprotection of Asp(OAll) Side Chain
This protocol details the on-resin removal of the allyl protecting group.
-
Resin Preparation : Swell the peptide-resin containing the Boc-Asp(OAll)-OH residue in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotection Cocktail Preparation : In a separate flask, prepare the deprotection solution. For a 0.1 mmol scale, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents, ~3.5 mg) in 2 mL of DCM. Add phenylsilane (PhSiH₃) (5 equivalents) to the solution.[8]
-
Note: The catalyst and scavenger amounts may need optimization depending on the peptide sequence and scale.
-
-
Allyl Cleavage :
-
Add the deprotection cocktail to the swollen resin.
-
Agitate the mixture gently at room temperature for 1-2 hours. Monitor the reaction for completion (e.g., by LC-MS analysis of a small cleaved sample).
-
Drain the reaction mixture.
-
-
Washing :
-
Wash the resin extensively to remove the palladium catalyst and scavenger by-products. A typical washing sequence is: DCM (5x), 0.5% DIEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to chelate residual palladium), followed by DMF (5x) and DCM (5x).[10]
-
The resin now possesses a free carboxylic acid on the Asp side chain, ready for subsequent modification.
-
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of Boc-Asp-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of N-(tert-Butoxycarbonyl)-L-aspartic acid (Boc-Asp-OH), a common reagent in peptide synthesis and other areas of organic chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Chemical and Safety Data Overview
This compound is a white to off-white crystalline powder.[1] While it is not classified as a hazardous substance under most regulations, it is crucial to handle it with appropriate care to minimize any potential risks.[2][3] Standard laboratory safety protocols should always be followed.
Key Safety and Handling Information:
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₆ | [4][5] |
| Molecular Weight | 233.22 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Storage Temperature | 2-8°C, in a dry, cool, and well-ventilated place | [2][6] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-impermeable gloves, N95 respirator (if dust is generated) | [2][7] |
II. Step-by-Step Disposal Procedure
The recommended disposal route for this compound is as non-hazardous solid waste. This approach is based on guidance from safety data sheets and general laboratory waste disposal protocols, which do not classify this compound as hazardous.[2][3]
Experimental Protocol: Disposal of Uncontaminated this compound
-
Ensure Proper Identification: Confirm that the waste is solely this compound and is not contaminated with any hazardous solvents, reagents, or byproducts. If the material is contaminated, it must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Wear Appropriate PPE: Before handling the chemical, put on safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a respirator is also recommended.[2]
-
Package the Waste Securely:
-
Place the solid this compound waste into a primary container that can be securely sealed. This could be the original product container or another appropriate, clearly labeled container.
-
Ensure the container is tightly closed to prevent any spillage.[2]
-
-
Label the Waste Container:
-
Clearly label the outer container as "Non-Hazardous Waste" and identify the contents as "this compound". This prevents confusion by waste management personnel.[2]
-
-
Final Disposal:
Note on Accidental Spills: In the event of a spill, avoid generating dust.[2] Mechanically collect the spilled solid using spark-proof tools and place it into a suitable, closed container for disposal.[2] Ensure the area is well-ventilated.[2] Prevent the spilled material from entering drains or waterways.[2]
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste management policies and the material's Safety Data Sheet (SDS) before proceeding.
References
- 1. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus [ehs.cornell.edu]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. sfasu.edu [sfasu.edu]
- 5. genscript.com [genscript.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Asp-OH
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Boc-Asp-OH. This document provides immediate, actionable information on personal protective equipment, handling procedures, and emergency plans to ensure a safe and efficient laboratory environment.
Immediate Safety and Handling
Proper handling of this compound is critical to minimize exposure and ensure laboratory safety. The primary hazards associated with this compound include serious eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical impermeable gloves and a lab coat or impervious clothing.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] |
Note: No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound.[1] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize potential exposure.
Operational and Disposal Plans
Handling Procedures:
-
Wash hands thoroughly after handling.[1]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
Disposal Plan:
-
Collect and arrange for disposal in accordance with local, state, and federal regulations.
-
Keep the chemical in suitable, closed containers for disposal.[1]
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[1]
Emergency Procedures: Chemical Spill Response
A chemical spill should be addressed immediately and safely. The following workflow outlines the necessary steps for handling a solid chemical spill, such as this compound powder.
First-Aid Measures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
